(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride
Description
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Properties
IUPAC Name |
2,2,2-trifluoro-N-[(3R)-pyrrolidin-3-yl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)5(12)11-4-1-2-10-3-4;/h4,10H,1-3H2,(H,11,12);1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZSIQCZAFAEDH-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC(=O)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655164 | |
| Record name | 2,2,2-Trifluoro-N-[(3R)-pyrrolidin-3-yl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141043-16-5 | |
| Record name | 2,2,2-Trifluoro-N-[(3R)-pyrrolidin-3-yl]acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 141043-16-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride is a chiral organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a pyrrolidine ring, a stereocenter at the 3-position, and a trifluoroacetamido group, makes it a valuable chiral building block for the synthesis of complex, biologically active molecules. The trifluoroacetamido moiety can enhance the metabolic stability and binding affinity of parent molecules, while the pyrrolidine scaffold is a common feature in many FDA-approved drugs.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and its potential role in modulating key signaling pathways relevant to neurological disorders.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. The hydrochloride salt form enhances its stability and water solubility, which is advantageous for handling and formulation in a laboratory setting.[2] The presence of the trifluoroacetamido group introduces significant polarity.[2] Its specific (3R) stereochemistry results in optical activity, a critical feature for selective interaction with biological targets.[2]
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 141043-16-5 | [2] |
| Molecular Formula | C₆H₁₀ClF₃N₂O | [2] |
| Molecular Weight | 218.61 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 235 °C (lit.) | [3] |
| Optical Rotation | [α]²⁰/D = +25° to +28° (c=1 in H₂O) | [3] |
| Purity | ≥98% (Assay by titration) | [3] |
| Solubility | Soluble in polar solvents | [2] |
Synthesis and Experimental Protocols
While specific, detailed, and publicly available protocols for the synthesis of this compound are scarce, a general synthetic approach can be inferred from standard organic chemistry principles and published methods for analogous compounds. A plausible synthetic route starts from a commercially available chiral precursor, (3R)-aminopyrrolidine, followed by trifluoroacetylation.
Proposed Synthetic Workflow
The synthesis would likely involve the reaction of a protected form of (3R)-aminopyrrolidine with a trifluoroacetylating agent, followed by deprotection and salt formation.
References
An In-depth Technical Guide to (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride
This technical guide provides a comprehensive overview of the structure, properties, and applications of (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride, a key chiral building block for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a chiral organic compound featuring a pyrrolidine ring.[1] The trifluoroacetamido group significantly enhances its polarity and solubility in polar solvents.[1] Its hydrochloride salt form contributes to its stability and water solubility, making it convenient for laboratory handling and formulation.[1] The (3R) stereochemistry confers optical activity, a crucial feature for its interaction with biological targets in chiral drug development.[1]
General and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₆H₉F₃N₂O·HCl | [1] |
| Molecular Weight | 218.60 g/mol | [1] |
| CAS Number | 141043-16-5 | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 235 °C (decomposes) | [1] |
| Optical Rotation | [α]²⁰/D = +25° to +28° (c=1 in H₂O) | [1] |
| Solubility | Soluble in polar solvents | [1] |
Structural Identifiers
| Identifier | Value | Reference |
| SMILES | C1CNC[C@@H]1NC(=O)C(F)(F)F.Cl | [1] |
| InChI | InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)5(12)11-4-1-2-10-3-4;/h4,10H,1-3H2,(H,11,12);1H/t4-;/m1./s1 | [1] |
Synthesis and Experimental Protocols
Representative Synthetic Protocol: Trifluoroacetylation of (3R)-3-Aminopyrrolidine Hydrochloride
This protocol is based on general procedures for the trifluoroacetylation of amines and should be optimized for specific laboratory conditions.
Materials:
-
(3R)-3-Aminopyrrolidine dihydrochloride
-
Trifluoroacetic anhydride (TFAA) or another suitable trifluoroacetylating agent like S-ethyl trifluoroacetate.
-
A suitable organic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)
-
Anhydrous sodium sulfate
-
Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend (3R)-3-aminopyrrolidine dihydrochloride in the chosen anhydrous organic solvent.
-
Basification: Cool the suspension in an ice bath (0 °C). Add the non-nucleophilic base dropwise to the suspension to neutralize the hydrochloride salt and liberate the free amine.
-
Addition of Trifluoroacetylating Agent: While maintaining the temperature at 0 °C, add trifluoroacetic anhydride dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent. The hydrochloride salt will precipitate and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Caption: Synthetic workflow for the preparation of the target compound.
Spectroscopic and Analytical Data
Specific, publicly available spectroscopic data (NMR, IR) for this compound is limited. However, based on its known structure, the expected spectral characteristics can be predicted.
Expected ¹H and ¹³C NMR Data
The following are predicted chemical shifts (δ) in ppm relative to a standard reference. Actual values may vary depending on the solvent and other experimental conditions.
-
¹H NMR:
-
Protons on the pyrrolidine ring would appear in the aliphatic region (approximately 1.5-4.0 ppm).
-
The proton at the chiral center (C3) would likely be a multiplet.
-
The N-H proton of the amide would appear as a broad singlet, with its chemical shift being solvent-dependent.
-
The protons adjacent to the nitrogen atoms would be shifted downfield.
-
-
¹³C NMR:
-
The carbonyl carbon of the trifluoroacetamide group would appear significantly downfield (around 155-160 ppm).
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The carbon of the trifluoromethyl group would be a quartet due to coupling with the three fluorine atoms.
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The carbons of the pyrrolidine ring would appear in the aliphatic region.
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Expected IR Spectroscopy Data
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N-H stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the amide N-H bond.
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C=O stretch: A strong absorption band around 1680-1720 cm⁻¹ for the amide carbonyl group.
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C-F stretch: Strong absorptions in the region of 1100-1300 cm⁻¹ due to the trifluoromethyl group.
Applications in Drug Development
This compound serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and metabolic diseases.[4][5]
Role in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
A prominent application of chiral 3-aminopyrrolidine derivatives is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors.[6][7] These drugs, such as Sitagliptin (Januvia®), are used for the treatment of type 2 diabetes.[8][9] The chiral pyrrolidine moiety is a key component of the pharmacophore that interacts with the active site of the DPP-4 enzyme.
DPP-4 Signaling Pathway and Inhibition
DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[10] These hormones are released in response to food intake and stimulate insulin secretion from the pancreas in a glucose-dependent manner. By inhibiting DPP-4, drugs synthesized from precursors like this compound can increase the levels of active incretins, leading to enhanced insulin release and improved glycemic control.[10]
Caption: The role of DPP-4 in glucose homeostasis and its inhibition.
Safety and Handling
As with all chemical reagents, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chiral building block with significant applications in the pharmaceutical industry. Its unique structural and chemical properties make it an essential component in the synthesis of complex, biologically active molecules, most notably DPP-4 inhibitors for the treatment of type 2 diabetes. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and its role in drug development, serving as a key resource for researchers in the field.
References
- 1. CAS 141043-16-5: (3R)-(+)-3-(TRIFLUOROACETAMIDO)PYRROLIDIN… [cymitquimica.com]
- 2. KR101072679B1 - New trifluoroacetylation method for amines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benthamscience.com [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical and Chemical Properties of CAS 141043-16-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of the chiral organic compound with CAS number 141043-16-5, chemically identified as (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine hydrochloride. This compound is a valuable building block in pharmaceutical research and synthesis, particularly in the development of novel drug candidates where specific stereochemistry is crucial for biological activity.
Core Chemical and Physical Data
The quantitative physical and chemical properties of this compound are summarized in the table below. This data is essential for its application in chemical synthesis and formulation development.
| Property | Value |
| CAS Number | 141043-16-5 |
| Chemical Name | This compound |
| Synonyms | (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine HCl, (R)-3-(Trifluoroacetamido)pyrrolidine HCl, 2,2,2-trifluoro-N-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride |
| Molecular Formula | C₆H₁₀ClF₃N₂O or C₆H₉F₃N₂O·HCl |
| Molecular Weight | 218.60 g/mol |
| Appearance | White to almost white powder or crystals |
| Melting Point | 235 °C |
| Specific Rotation | [α]²⁰/D = +25.0 to +28.0° (c=1, H₂O) |
| Solubility | Soluble in polar solvents; water-soluble.[1] |
| Purity | Typically >98.0% |
| InChI | InChI=1/C6H9F3N2O.ClH/c7-6(8,9)5(12)11-4-1-2-10-3-4;/h4,10H,1-3H2,(H,11,12);1H/t4-;/m1./s1 |
| Canonical SMILES | C1CN--INVALID-LINK--NC(=O)C(F)(F)F.Cl |
| Stability | Stable under recommended storage conditions (cool, dark place, <15°C).[2] Light sensitive.[2] |
Experimental Protocols
Detailed experimental protocols for the determination of key physical properties are outlined below. These are generalized procedures standard in the field of chemistry.
2.1. Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) and sealed capillary tubes.
-
Procedure:
-
A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a height of 1-2 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (approximately 10-20 °C/min) to determine an approximate melting range.
-
The apparatus is allowed to cool, and a second sample is prepared.
-
The second sample is heated rapidly to about 20 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C/min.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.
-
2.2. Specific Rotation Measurement
As a chiral compound, the specific rotation is a defining characteristic.
-
Apparatus: A polarimeter with a sodium D-line lamp (589 nm) and a thermostated sample cell (typically 1 dm).
-
Procedure:
-
A solution of this compound is prepared by accurately weighing the solid and dissolving it in a precise volume of deionized water to achieve a concentration of 1 g/100 mL (c=1).
-
The polarimeter is calibrated to zero using a blank solution (deionized water).
-
The sample cell is rinsed and filled with the prepared solution, ensuring no air bubbles are present.
-
The optical rotation (α) of the solution is measured at a constant temperature (20 °C).
-
The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.
-
2.3. Aqueous Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility.
-
Apparatus: Vials, an orbital shaker with temperature control, filtration apparatus (e.g., syringe filters), and an analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of solid this compound is added to a vial containing a known volume of aqueous buffer (e.g., pH 7.4).
-
The vial is sealed and placed on an orbital shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
The resulting suspension is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a calibrated HPLC-UV method.
-
The solubility is reported in units such as mg/mL or mol/L.
-
Application in Synthesis and Relevant Biological Pathways
This compound serves as a crucial chiral building block in the synthesis of various biologically active molecules.[1] The trifluoroacetamido group can be hydrolyzed to reveal a primary amine, which can then be further functionalized. The (3R)-stereocenter is essential for the specific interactions of the final drug product with its biological target.
A significant application of chiral pyrrolidine derivatives is in the synthesis of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.
Signaling Pathway: Mechanism of Action of DPP-IV Inhibitors
DPP-IV is an enzyme that inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, which in turn helps to regulate blood glucose levels.
References
Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of (R)-2,2,2-Trifluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, there is a notable absence of publicly available scientific literature detailing the specific mechanism of action, signaling pathways, or comprehensive biological activity of the compound (R)-2,2,2-Trifluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride. Consequently, this document serves as a technical guide outlining a strategic and hypothetical approach to elucidating its core mechanism, based on established principles in pharmacology and drug discovery for novel chemical entities containing the prevalent pyrrolidine scaffold.
The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry.[1][2] Its ubiquity in both natural products and synthetic drugs stems from its favorable pharmacological properties. The three-dimensional nature of the sp³-hybridized carbons allows for intricate and specific interactions with biological targets, while the nitrogen atom can act as a hydrogen bond donor or acceptor, contributing to binding affinity and influencing physicochemical properties like solubility. Pyrrolidine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic effects.[3][4]
Elucidating the Mechanism of Action: A Proposed Workflow
Given the novelty of (R)-2,2,2-Trifluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride, a systematic and multi-faceted experimental approach is required to determine its mechanism of action. The following proposed workflow outlines a logical progression from initial screening to in-depth mechanistic studies.
Caption: A logical workflow for elucidating the mechanism of action of a novel compound.
Key Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable data. Below are outlines for key experiments proposed in the workflow.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of (R)-2,2,2-Trifluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot for Signaling Pathway Analysis
-
Principle: This technique is used to detect specific proteins in a sample and can reveal changes in protein expression or post-translational modifications (e.g., phosphorylation) in response to compound treatment.
-
Protocol:
-
Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
Potential Signaling Pathways
Without experimental data, any proposed signaling pathway is purely speculative. However, based on the activities of other pyrrolidine-containing molecules, one could hypothesize involvement in pathways such as:
-
PI3K/Akt/mTOR Pathway: This is a critical pathway in cell survival, proliferation, and metabolism. Several pyrrolidine derivatives have been shown to modulate this pathway.
-
MAPK/ERK Pathway: This pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis.
-
GPCR Signaling: Given the prevalence of pyrrolidine structures in GPCR ligands, the compound could act as an agonist or antagonist at a specific G-protein coupled receptor.
The following diagram illustrates a hypothetical scenario where the compound inhibits a key kinase in the PI3K/Akt pathway.
Caption: A hypothetical inhibition of the PI3K/Akt signaling pathway.
Quantitative Data of Related Pyrrolidine Derivatives
While no quantitative data exists for the target compound, the following table summarizes publicly available data for other pyrrolidine derivatives to provide context for potential biological activities and potencies.
| Compound Class | Target/Assay | Cell Line | IC50/EC50 | Reference |
| (S)-pyrrolidines | CXCR4 Receptor Binding | - | 79 nM | [2] |
| Pyrrolidine-2,5-dione-acetamides | Anticonvulsant (MES test) | In vivo (mice) | 80.38 mg/kg | [2] |
| 1,2,4-oxadiazole pyrrolidines | E. coli DNA gyrase | - | 120 ± 10 nM | [3][4] |
| Pyrrolidine sulfonamides | DPP-IV Enzyme Inhibition | - | 11.32 ± 1.59 μM | [3][4] |
Conclusion
The exploration of novel chemical entities like (R)-2,2,2-Trifluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride is fundamental to advancing therapeutic innovation. Although its specific mechanism of action remains to be elucidated, the strategies and methodologies outlined in this technical guide provide a robust framework for its investigation. The rich pharmacology of the pyrrolidine scaffold suggests a high potential for discovering a defined and potent biological activity. Future research, following a systematic workflow as proposed, will be essential in unlocking the therapeutic promise of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride: Current Applications and Future Directions
For Researchers, Scientists, and Drug Development Professionals
(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride is a chiral organic compound that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. While extensive research details its utility as a key building block in the synthesis of complex bioactive molecules, a comprehensive public data repository on its intrinsic biological activity remains to be established. This guide synthesizes the available information on this compound, focusing on its chemical properties, its primary role as a synthetic intermediate, and the potential biological relevance of the structural motifs it contains.
Chemical Profile and Properties
This compound is characterized by a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, with a trifluoroacetamido group at the 3-position and a specific (R) stereochemistry. The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in various chemical reactions.[1] The trifluoroacetamido group is a key feature, known to enhance the bioactivity and solubility of molecules it is incorporated into.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 141043-16-5 | [1][2] |
| Molecular Formula | C₆H₉F₃N₂O · HCl | [1] |
| Molecular Weight | 218.60 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Purity | ≥98% | [2] |
Note: Some properties are based on typical supplier specifications and may vary.
Primary Application as a Synthetic Intermediate
Current scientific literature and commercial availability position this compound predominantly as a versatile chiral intermediate in the synthesis of novel pharmaceutical agents.[1][2] Its structural features make it an attractive starting material for creating a diverse range of more complex molecules with potential therapeutic applications.
Role in the Development of Therapeutics for Neurological Disorders
A significant application of this compound is in the synthesis of drug candidates targeting neurological disorders.[2] The pyrrolidine scaffold is a common feature in many centrally active compounds, and the specific stereochemistry and functional groups of this molecule provide a framework for building molecules with desired pharmacological properties. The enantiomer, (3S)-(-)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride, is also noted for its use as an intermediate in the synthesis of pharmaceuticals for neurological conditions.[3]
Utility in Biochemical Research
Beyond drug synthesis, this compound and its enantiomer are utilized in biochemical research, particularly in studies related to enzyme inhibition and protein interactions.[2][3] The trifluoroacetamido group can act as a hydrogen bond donor or acceptor, potentially influencing the binding of the final synthesized molecule to biological targets.
Biological Significance of the Pyrrolidine Scaffold
The logical workflow for utilizing this compound in drug discovery is outlined below:
Future Outlook and Research Directions
The established role of this compound as a valuable synthetic building block is clear. Future research efforts could diverge into two main areas:
-
Continued Synthetic Exploitation: The development of novel synthetic methodologies to incorporate this chiral scaffold into a wider array of complex molecules will likely continue to yield new drug candidates with diverse biological activities.
-
Investigation of Intrinsic Biological Activity: A thorough investigation into the inherent biological activity of this compound itself could be a novel research avenue. Screening this compound against a broad range of biological targets might uncover previously unknown activities, opening new avenues for its direct therapeutic application.
References
Spectroscopic data (NMR, IR, MS) for (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride
An In-depth Technical Guide to the Spectroscopic and Synthetic Data of (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for this compound. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this chiral building block in their synthetic and analytical workflows.
Compound Overview
This compound is a chiral organic compound frequently employed as an intermediate in the synthesis of pharmaceutical agents. Its structure incorporates a pyrrolidine ring, a trifluoroacetamide group, and a hydrochloride salt, which imparts specific chemical and physical properties relevant to drug design and synthesis. The "(3R)" designation indicates the stereochemistry at the 3-position of the pyrrolidine ring, which is crucial for its interaction with biological targets.
Chemical Structure:
Molecular Formula: C₆H₁₀ClF₃N₂O
Molecular Weight: 218.61 g/mol
CAS Number: 141043-16-5
Spectroscopic Data
Due to the limited availability of experimentally derived public data, the following spectroscopic information is based on established prediction models and typical values for analogous structures. These predictions serve as a reliable guide for the identification and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data are presented below.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.2 (broad s) | Singlet | 1H | NH₂⁺ (pyrrolidinium) |
| ~9.8 (d) | Doublet | 1H | NH (amide) |
| ~4.6 (m) | Multiplet | 1H | CH (at C3) |
| ~3.5-3.8 (m) | Multiplet | 2H | CH₂ (at C5) |
| ~3.2-3.5 (m) | Multiplet | 2H | CH₂ (at C2) |
| ~2.2-2.5 (m) | Multiplet | 2H | CH₂ (at C4) |
Solvent: D₂O or DMSO-d₆. Chemical shifts are referenced to the residual solvent peak.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~157 (q, J ≈ 37 Hz) | C=O (amide) |
| ~116 (q, J ≈ 286 Hz) | CF₃ |
| ~50 | C3 |
| ~48 | C5 |
| ~45 | C2 |
| ~30 | C4 |
Solvent: D₂O or DMSO-d₆. Chemical shifts are referenced to the solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3300-3400 | Strong, Broad | N-H stretch (amide and ammonium) |
| ~2800-3000 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (amide I) |
| ~1550 | Strong | N-H bend (amide II) |
| ~1150-1250 | Strong | C-F stretch (trifluoromethyl) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of the free base are provided.
Table 4: Predicted Mass Spectrometry Data (m/z)
| Adduct | Predicted m/z |
| [M+H]⁺ | 183.0740 |
| [M+Na]⁺ | 205.0559 |
| [M-H]⁻ | 181.0594 |
| [M]⁺ | 182.0661 |
M refers to the free base: (3R)-3-(Trifluoroacetamido)pyrrolidine.
Experimental Protocols
The following sections detail generalized but comprehensive protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol
This protocol describes a common method for the trifluoroacetylation of an amine.
Objective: To synthesize this compound from (3R)-3-aminopyrrolidine dihydrochloride.
Materials:
-
(3R)-3-aminopyrrolidine dihydrochloride
-
Trifluoroacetic anhydride (TFAA)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Hydrochloric acid (HCl) in diethyl ether (2 M solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (3R)-3-aminopyrrolidine dihydrochloride (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and free the amine. Stir for 15-20 minutes.
-
Acylation: While maintaining the temperature at 0 °C, add trifluoroacetic anhydride (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification of Free Base: Filter the solution and concentrate the solvent under reduced pressure to obtain the crude (3R)-3-(Trifluoroacetamido)pyrrolidine. If necessary, purify by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. Add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation: Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
NMR Spectroscopy Protocol
Objective: To obtain ¹H and ¹³C NMR spectra of the compound.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
-
NMR tube (5 mm)
-
Pipettes
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to an NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically 4-5 cm).
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum using standard pulse sequences.
-
Acquire the ¹³C spectrum, often using a proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
IR Spectroscopy Protocol
Objective: To obtain an FT-IR spectrum of the solid compound.
Materials:
-
This compound
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle (agate)
-
Pellet press
Procedure:
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind a small amount (1-2 mg) of the compound with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Transfer the mixture to a pellet press die.
-
Apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Scan: Run a background spectrum of the empty sample compartment.
-
Sample Scan: Acquire the spectrum of the sample.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
Objective: To obtain a mass spectrum of the compound.
Materials:
-
This compound
-
Suitable solvent (e.g., methanol or acetonitrile), HPLC grade
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent.
-
Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph.
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar, non-volatile compounds.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.
-
Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Visualization of Workflows
The following diagrams, generated using Graphviz, illustrate the key experimental workflows described in this guide.
An In-Depth Technical Guide to (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride: Safety, Handling, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and material information for (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride (CAS No. 141043-16-5). This chiral building block is of significant interest in pharmaceutical research and development, particularly in the synthesis of novel therapeutics. This document outlines its chemical and physical properties, detailed safety protocols, and its role in synthetic chemistry.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its structure combines a pyrrolidine ring with a trifluoroacetamido group, rendering it a versatile intermediate in organic synthesis. The hydrochloride salt form enhances its stability and solubility in polar solvents, which is advantageous for handling and formulation in laboratory settings.[1] The specific (3R) stereochemistry indicates its optical activity, a crucial feature for its application in developing chiral drugs that can interact specifically with biological targets.[1]
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 141043-16-5 |
| Molecular Formula | C₆H₁₀ClF₃N₂O |
| Molecular Weight | 218.60 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 235 °C (lit.)[2] |
| Solubility | Soluble in water |
| Purity | Typically >98% |
Safety and Handling
GHS Hazard Classification
Table 2: GHS Hazard Statements
| Code | Statement |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures and Personal Protective Equipment (PPE)
Due to its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.
Table 3: Precautionary Statements
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P312 | Call a POISON CENTER/doctor if you feel unwell. |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A laboratory coat and appropriate protective clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if dust is generated and ventilation is inadequate.
First Aid Measures
Table 4: First Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |
Experimental Protocols: A Generalized Approach
As a chiral building block, this compound is typically used as a starting material in multi-step organic syntheses. The following is a generalized protocol for its use in a coupling reaction, emphasizing safe handling.
Objective: To perform a nucleophilic substitution or coupling reaction using this compound as a key intermediate.
Materials:
-
This compound
-
An appropriate electrophile or coupling partner
-
A suitable non-protic, anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine) to deprotonate the pyrrolidine nitrogen.
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Standard organic synthesis glassware, including a round-bottom flask, condenser, and magnetic stirrer.
-
Reaction monitoring equipment (e.g., TLC plates, LC-MS).
-
Purification supplies (e.g., silica gel for column chromatography, appropriate solvents).
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under an inert atmosphere to ensure anhydrous conditions.
-
Reagent Handling (in a fume hood):
-
Wear all required PPE (goggles, lab coat, gloves).
-
Weigh the required amount of this compound in a tared vial.
-
Dissolve the compound in the chosen anhydrous solvent in the reaction flask under a continuous stream of inert gas.
-
-
Reaction Setup:
-
Add the non-nucleophilic base to the reaction mixture to neutralize the hydrochloride and deprotonate the pyrrolidine nitrogen, forming the free base in situ.
-
Add the electrophile or coupling partner to the reaction mixture.
-
If necessary, heat the reaction to the desired temperature using a heating mantle and temperature controller.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using an appropriate technique (e.g., TLC or LC-MS) at regular intervals until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding an appropriate aqueous solution (e.g., water or a saturated ammonium chloride solution).
-
Extract the product into a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product using column chromatography on silica gel with an appropriate solvent system.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques (e.g., NMR, IR, Mass Spectrometry) to confirm its identity and purity.
-
-
Waste Disposal:
-
All chemical waste, including solvents and residual solids, must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations.
-
Visualizations
Caption: A logical workflow for the safe handling and use of this compound in a typical organic synthesis experiment.
Caption: A schematic illustrating the role of this compound as a chiral building block in the synthesis of complex, potentially bioactive molecules for drug discovery.[2][3]
References
(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride: A Comprehensive Technical Review of its Applications in Drug Discovery and Beyond
(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)
Introduction
(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride is a chiral synthetic building block that has garnered significant attention in the field of medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, coupled with the stereospecificity at the C3 position and the influence of the trifluoroacetamido group, makes it a valuable precursor for a diverse range of biologically active molecules. This technical guide provides a comprehensive literature review of the applications of this compound, with a focus on its role in the synthesis of therapeutic agents. We will delve into its primary applications, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical pathways and workflows.
Core Applications in Pharmaceutical Research
The principal application of this compound lies in its use as a key intermediate for the synthesis of various pharmaceutical agents. The trifluoroacetamido group serves as a protecting group for the amine functionality, which can be readily deprotected to yield the corresponding (3R)-3-aminopyrrolidine. This chiral amine is then incorporated into larger molecules to impart specific conformational constraints and to interact with biological targets.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
One of the most prominent applications of (3R)-3-aminopyrrolidine derivatives is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The pyrrolidine moiety often serves as a crucial component that binds to the S2 subsite of the DPP-4 enzyme.
While a direct synthesis starting from this compound is not explicitly detailed in the reviewed literature, the deprotection to (3R)-3-aminopyrrolidine is a standard procedure. The subsequent coupling with other pharmacophoric fragments is a key step in the synthesis of many DPP-4 inhibitors.
Table 1: In Vitro Activity of Pyrrolidine-Derived DPP-4 Inhibitors
| Compound ID | Modification on Pyrrolidine Scaffold | DPP-4 IC50 (µM) |
| Compound 1 | 2-benzylpyrrolidine derivative | 0.3 ± 0.03 |
Experimental Protocol: General Synthesis of a Pyrrolidine-Based DPP-4 Inhibitor Core
This generalized protocol outlines the deprotection of the trifluoroacetyl group and subsequent coupling, which are central to synthesizing DPP-4 inhibitors from the title compound.
Step 1: Deprotection of this compound
A common method for the deprotection of a trifluoroacetamide is hydrolysis under basic conditions.
-
This compound is dissolved in a suitable solvent such as methanol.
-
An aqueous solution of a base, for example, potassium carbonate or sodium hydroxide, is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated until the deprotection is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is worked up by neutralizing the base and extracting the (3R)-3-aminopyrrolidine into an organic solvent. The product is then purified, typically by distillation or chromatography.
Step 2: Coupling with a Bioactive Moiety
The resulting (3R)-3-aminopyrrolidine is then coupled with a carboxylic acid or an activated acyl derivative, which constitutes the other part of the DPP-4 inhibitor.
-
To a solution of (3R)-3-aminopyrrolidine and the desired carboxylic acid in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) is added, often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).
-
A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to neutralize the hydrochloride salt of the amine and to facilitate the reaction.
-
The reaction is stirred at room temperature until completion.
-
The final product is isolated and purified using standard techniques like column chromatography or recrystallization.
Diagram 1: General Synthetic Workflow for DPP-4 Inhibitors
Caption: Synthetic route from the title compound to a DPP-4 inhibitor core.
Agents for Neurological Disorders
Derivatives of (3R)-3-aminopyrrolidine are also being explored for the treatment of various neurological disorders. The pyrrolidine scaffold can interact with targets in the central nervous system (CNS), such as receptors and ion channels.
Table 2: Biological Activity of Pyrrolidine Derivatives in Neurological Models
| Compound Class | Target | Biological Effect |
| Pyrrolidine derivative | Sodium Channel Blocker | Neuroprotective in a rat MCAO model of ischemic stroke |
Experimental Protocol: Synthesis of a Neuroprotective Pyrrolidine Derivative (General Approach)
The synthesis of these agents follows a similar logic to that of DPP-4 inhibitors: deprotection of the starting material followed by coupling with a suitable aromatic or heterocyclic moiety.
-
Step 1: Deprotection of This compound is carried out as described previously to yield (3R)-3-aminopyrrolidine.
-
Step 2: The resulting amine is then reacted with a functionalized aromatic or heterocyclic compound. This can be an N-alkylation reaction with an appropriate halide or a reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.
-
Step 3: The final product is purified by chromatographic methods.
Diagram 2: Logical Pathway for Developing Neuroprotective Agents
Caption: Development pipeline for novel neuroprotective pyrrolidine derivatives.
Applications in Material Science and Agrochemicals
While the primary focus of the literature is on pharmaceutical applications, this compound and its derivatives also have potential uses in material science and agrochemicals. The introduction of a chiral, fluorinated pyrrolidine moiety can influence the properties of polymers and the biological activity of pesticides.
Material Science
In material science, fluorinated polymers are known for their unique properties, including thermal stability, chemical resistance, and low surface energy. The incorporation of chiral units like the deprotected form of the title compound into a polymer backbone could lead to materials with interesting chiroptical properties or enhanced thermal stability. However, specific examples and detailed experimental data for polymers synthesized using this particular building block are scarce in the currently available literature.
Agrochemicals
The use of chiral compounds in agrochemicals is a growing field, as single enantiomers of a pesticide can exhibit higher efficacy and reduced environmental toxicity compared to the racemic mixture. Chiral amines, such as (3R)-3-aminopyrrolidine, can be incorporated into the structure of fungicides, herbicides, or insecticides. The trifluoromethyl group present in the starting material is also a common feature in many modern agrochemicals, often enhancing their biological activity. As with material science, detailed studies on agrochemicals specifically derived from this compound are not widely reported.
Conclusion
This compound is a versatile and valuable chiral building block with established applications in the synthesis of DPP-4 inhibitors for type 2 diabetes and emerging potential in the development of treatments for neurological disorders. The deprotection of the trifluoroacetamido group to unmask the chiral (3R)-3-aminopyrrolidine is a key synthetic transformation that enables its incorporation into a wide array of target molecules. While its applications in material science and agrochemicals are conceptually promising, further research is needed to fully explore and document its potential in these areas. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists working with this important synthetic intermediate.
An In-depth Technical Guide to the Chiral Purity and Enantiomeric Excess of (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride is a critical chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereochemical integrity is paramount, as the desired therapeutic activity is often associated with a single enantiomer, while the other may be inactive or even elicit undesirable side effects. This technical guide provides a comprehensive overview of the methods used to determine the chiral purity and enantiomeric excess (e.e.) of this compound, offering detailed experimental protocols and data presentation for professionals in drug development and scientific research.
The trifluoroacetamido group enhances the compound's utility in synthesis, while the pyrrolidine ring is a common motif in many biologically active molecules.[1] Ensuring a high enantiomeric excess of the (3R)-enantiomer is a critical quality control step in the manufacturing and application of this intermediate.
Quantitative Data on Chiral Purity and Enantiomeric Excess
The enantiomeric excess of commercially available this compound is typically high, reflecting the stringent requirements of the pharmaceutical industry. While batch-to-batch variations exist, the data presented below represents typical values for high-purity grades of this compound.
| Parameter | Typical Value | Analytical Method |
| Chemical Purity | >98% (by titration) | Titration |
| Enantiomeric Excess (e.e.) | ≥99.0% | Chiral Gas Chromatography (GC) |
| (3S)-(-)-enantiomer content | ≤0.5% | Chiral Gas Chromatography (GC) |
Experimental Protocols for Enantiomeric Excess Determination
The determination of enantiomeric excess for this compound is most reliably achieved through chiral chromatography, specifically Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Due to the compound's volatility after derivatization and the high resolution offered by modern capillary columns, chiral GC is a preferred method. A direct analysis on a chiral column is possible, but often, derivatization of the secondary amine in the pyrrolidine ring is performed to enhance separation and detection.
Proposed Method: Chiral Gas Chromatography (GC) following Derivatization
This protocol describes a representative method for the determination of the enantiomeric excess of this compound. The free base is first liberated from the hydrochloride salt and then derivatized with a suitable achiral reagent to allow for analysis on a chiral GC column.
3.1.1. Sample Preparation and Derivatization
-
Free Base Liberation:
-
Accurately weigh approximately 10 mg of this compound into a vial.
-
Add 1 mL of a 1 M aqueous solution of Sodium Hydroxide (NaOH) to neutralize the hydrochloride and liberate the free base.
-
Extract the free base into 2 mL of a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Carefully evaporate the solvent under a gentle stream of nitrogen to obtain the free base.
-
-
Derivatization (N-acetylation):
-
To the dried free base, add 0.5 mL of anhydrous dichloromethane and 50 µL of acetic anhydride.
-
Add 20 µL of triethylamine as a catalyst.
-
Seal the vial and allow the reaction to proceed at room temperature for 1 hour.
-
Quench the reaction by adding 1 mL of deionized water.
-
Separate the organic layer, wash it with brine, and dry it again over anhydrous sodium sulfate.
-
The resulting solution containing the N-acetylated derivative is ready for GC analysis.
-
3.1.2. Chiral Gas Chromatography (GC) Conditions
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A chiral capillary column, such as an Astec CHIRALDEX® G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or a similar column with a derivatized cyclodextrin stationary phase.[2]
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 120 °C, hold for 1 minute.
-
Ramp: Increase to 180 °C at a rate of 5 °C/min.
-
Hold: Hold at 180 °C for 10 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
3.1.3. Data Analysis and Calculation of Enantiomeric Excess
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
e.e. (%) = [(Area of (3R)-enantiomer - Area of (3S)-enantiomer) / (Area of (3R)-enantiomer + Area of (3S)-enantiomer)] x 100
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the enantiomeric excess of this compound.
Caption: Workflow for Enantiomeric Excess Determination.
Conclusion
The determination of chiral purity and enantiomeric excess is a non-negotiable aspect of quality control for chiral intermediates like this compound. The use of chiral gas chromatography, often coupled with a preceding derivatization step, provides a robust and reliable method for quantifying the enantiomeric composition of this important building block. The protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for implementing and understanding the analytical methodologies required to ensure the stereochemical integrity of their compounds.
References
In-Depth Technical Guide: (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride (CAS 141043-16-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride (CAS 141043-16-5), a key chiral building block in pharmaceutical and agrochemical research. This document details its commercial availability, pricing, and significant applications in the synthesis of bioactive molecules, with a focus on its role in the development of therapeutic agents.
Chemical Identity and Properties
This compound is a chiral organic compound valued for its specific stereochemistry, which is crucial for the targeted biological activity of the final synthesized products. The trifluoroacetamido group serves as a protective group for the amine, which can be selectively removed during synthesis.
| Property | Value |
| CAS Number | 141043-16-5 |
| Molecular Formula | C₆H₉F₃N₂O·HCl |
| Molecular Weight | 218.60 g/mol |
| IUPAC Name | 2,2,2-trifluoro-N-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride |
| Synonyms | (R)-3-(Trifluoroacetamido)pyrrolidine HCl, (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine HCl |
| Appearance | White to off-white crystalline powder |
| Purity | Typically >98% |
Commercial Suppliers and Pricing
This compound is readily available from a variety of chemical suppliers. The pricing can vary based on the supplier, purity, and quantity purchased. Below is a summary of representative suppliers and their offerings.
| Supplier | Product Number | Purity | Available Quantities |
| TCI America | T1369 | >98.0% | 1g, 25g |
| Chem-Impex | 41641 | ≥ 98% | Gram to kilogram scales |
| Alfa Chemistry | ACM141043165 | >98.0% | Gram to kilogram scales |
| US Biological | - | Highly Purified | 1g, 2g, 5g, 10g, 25g |
| Fisher Scientific | - | 98.0+% | 1g, 25g |
| AK Scientific | 4069AL | Not specified | 500mg |
| Santa Cruz Biotechnology | - | Not specified | Not specified |
| Oakwood Chemical | 010759 | Not specified | 1g, 5g, 25g |
Pricing is subject to change and is best obtained by direct inquiry to the suppliers.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of this compound is as a chiral building block in the synthesis of complex pharmaceutical compounds.[1] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific (R)-stereochemistry of this compound is essential for achieving the desired enantiomeric purity of the final drug product, which in turn is critical for its efficacy and safety.
This building block is particularly valuable in the development of drugs targeting the central nervous system, such as those for neurological disorders.[1] The trifluoroacetyl protecting group offers stability during initial synthetic steps and can be selectively removed under specific conditions to allow for further functionalization of the amine group.
One notable area of research involving 3-aminopyrrolidine derivatives is the development of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCH-R1). These antagonists are being investigated as potential treatments for obesity and mood disorders like anxiety and depression.
Experimental Protocols
The following sections provide representative experimental protocols for the deprotection of the trifluoroacetyl group and the subsequent use of the resulting chiral amine in the synthesis of a bioactive molecule.
Deprotection of the Trifluoroacetyl Group
The trifluoroacetyl (TFA) group is a robust protecting group that can be removed under basic conditions. The following is a general protocol for the deprotection of N-trifluoroacetylated amines.
Materials:
-
This compound
-
Methanol
-
Aqueous solution of a base (e.g., sodium hydroxide, potassium carbonate, or ammonia)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the this compound in a mixture of methanol and water.
-
Add an aqueous solution of the chosen base to the reaction mixture. The reaction is typically stirred at room temperature.
-
Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, neutralize the mixture with a suitable acid if necessary.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected (R)-3-aminopyrrolidine.
Synthesis of an MCH-R1 Antagonist Precursor
This protocol describes a key step in the synthesis of a potent MCH-R1 antagonist, (R)-3,5-dimethoxy-N-(1-(naphthalen-2-ylmethyl)-pyrrolidin-3-yl)benzamide, starting from the deprotected (R)-3-aminopyrrolidine.
Materials:
-
(R)-3-aminopyrrolidine
-
3,5-Dimethoxybenzoyl chloride
-
A suitable base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
-
2-(Bromomethyl)naphthalene
-
A suitable base for N-alkylation (e.g., potassium carbonate)
-
Anhydrous solvent for N-alkylation (e.g., acetonitrile or dimethylformamide)
Procedure:
Step 1: Amide Coupling
-
Dissolve (R)-3-aminopyrrolidine in an anhydrous solvent such as dichloromethane.
-
Add a base like triethylamine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of 3,5-dimethoxybenzoyl chloride in dichloromethane to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the amide intermediate.
Step 2: N-Alkylation
-
Dissolve the amide intermediate from Step 1 in an anhydrous solvent such as acetonitrile.
-
Add a base like potassium carbonate to the solution.
-
Add 2-(bromomethyl)naphthalene to the mixture.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final MCH-R1 antagonist precursor.
Signaling Pathway and Mechanism of Action
As this compound is a building block, it does not have a direct signaling pathway. However, the final products synthesized from it do. For instance, MCH-R1 antagonists, which can be synthesized using this chiral pyrrolidine, act on the Melanin-Concentrating Hormone Receptor 1 (MCH-R1).
MCH-R1 is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand melanin-concentrating hormone (MCH), primarily couples to Gαi and Gαq proteins.[2][3][4]
-
Gαi Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).[2]
-
Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).[2]
MCH-R1 antagonists competitively block the binding of MCH to the receptor, thereby inhibiting these downstream signaling cascades.[3] This blockade is the basis for their therapeutic potential in treating conditions like obesity and mood disorders, where the MCH system is implicated.[5]
Below are diagrams illustrating the synthetic workflow and the MCH-R1 signaling pathway.
Caption: Synthetic workflow for an MCH-R1 antagonist.
Caption: MCH-R1 signaling pathway and antagonist action.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications [frontiersin.org]
- 5. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoroacetamido Group: A Linchpin in Modern Molecular Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The trifluoroacetamido group (-NHC(O)CF₃), a seemingly simple functional moiety, has emerged as a cornerstone in contemporary molecular design, particularly within the realms of medicinal chemistry and materials science. Its unique electronic properties, conferred by the potent electron-withdrawing nature of the trifluoromethyl group, bestow upon it a remarkable ability to modulate a molecule's physicochemical and biological characteristics. This technical guide provides a comprehensive exploration of the trifluoroacetamido group's role in molecular interactions, offering insights into its influence on non-covalent bonding, lipophilicity, metabolic stability, and overall pharmacological activity.
Core Physicochemical Properties
The trifluoroacetamido group significantly alters the electronic landscape of a molecule. The high electronegativity of the fluorine atoms polarizes the carbonyl group, enhancing its hydrogen bond accepting capability and influencing the acidity of the amide proton.
| Property | Typical Value/Observation | Reference |
| pKa of Trifluoroacetic acid | ~0.5 | [1] |
| Calculated LogP (Trifluoroacetamide) | -0.34 | [1] |
| Molecular Weight (Trifluoroacetamide) | 113.04 g/mol | [1] |
| Hydrogen Bond Acceptor Count (Trifluoroacetamide) | 1 (carbonyl oxygen) | [1] |
| Hydrogen Bond Donor Count (Trifluoroacetamide) | 1 (amide proton) | [1] |
The Trifluoroacetamido Group in Non-Covalent Interactions
The trifluoroacetamido group is a versatile participant in a range of non-covalent interactions that are critical for molecular recognition and self-assembly processes.
Hydrogen Bonding
The trifluoroacetamido moiety can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen and, to a lesser extent, the fluorine atoms). The electron-withdrawing trifluoromethyl group enhances the acidity of the N-H proton, making it a stronger hydrogen bond donor compared to a standard acetamido group. Conversely, the carbonyl oxygen's ability to accept a hydrogen bond is also potentiated.
Weak hydrogen bonds involving the fluorine atoms of the trifluoromethyl group, of the C-F···H type, have also been observed in crystal structures, contributing to the overall stability of molecular assemblies.
Halogen Bonding
While less common than hydrogen bonding, the fluorine atoms of the trifluoroacetamido group can participate in halogen bonding interactions, acting as halogen bond acceptors. These interactions, though generally weak, can play a role in directing crystal packing and influencing ligand-protein binding.
Impact on Lipophilicity and Metabolic Stability
In the context of drug design, the introduction of a trifluoroacetamido group can have a profound impact on a molecule's pharmacokinetic profile.
Lipophilicity
The trifluoromethyl group is known to increase lipophilicity (logP). However, the presence of the polar amide group can counterbalance this effect. The overall impact on a molecule's lipophilicity is therefore context-dependent and influenced by the surrounding molecular structure. The strategic placement of a trifluoroacetamido group can be used to fine-tune the lipophilicity of a drug candidate to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.
Metabolic Stability
The trifluoromethyl group is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. Replacing a metabolically labile group, such as a methyl or ethyl group, with a trifluoromethyl group is a common strategy to enhance the metabolic stability of a drug candidate, thereby increasing its half-life and bioavailability.[2] The trifluoroacetamido group itself is also generally stable under physiological conditions.
The Trifluoroacetamido Group in Drug Design and Enzyme Inhibition
The unique properties of the trifluoroacetamido group make it a valuable pharmacophore in the design of enzyme inhibitors and other therapeutic agents. Its ability to engage in strong hydrogen bonding interactions can lead to high-affinity binding to target proteins. Furthermore, its metabolic stability ensures that the therapeutic effect is maintained for a longer duration.
While specific IC50 values are highly dependent on the target and the overall molecular scaffold, the introduction of a trifluoroacetamido group in place of an acetamido or other small alkyl group has been shown in numerous case studies to improve inhibitory potency due to enhanced binding interactions.
Experimental Protocols
Synthesis of N-(4-acetylphenyl)-2,2,2-trifluoroacetamide
This protocol describes a typical synthesis of a trifluoroacetamido-containing compound.
Materials:
-
4-aminoacetophenone
-
Trifluoroacetic anhydride
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
n-hexane
Procedure:
-
Dissolve 4-aminoacetophenone (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.2 eq) to the solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent.
-
Collect the fractions containing the desired product and concentrate to yield N-(4-acetylphenyl)-2,2,2-trifluoroacetamide.[3]
In Vitro Microsomal Metabolic Stability Assay
This protocol provides a general workflow for assessing the metabolic stability of a trifluoroacetamido-containing compound.
Materials:
-
Test compound (trifluoroacetamido-containing molecule)
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., isocitrate dehydrogenase, isocitrate, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-warm the incubation mixture to 37 °C.
-
Initiate the metabolic reaction by adding the test compound to the incubation mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the disappearance of the parent compound over time.[2][4]
Visualizations
Caption: Synthetic workflow for a trifluoroacetamido compound.
Caption: Workflow for in vitro metabolic stability assay.
Conclusion
The trifluoroacetamido group is a powerful tool in the arsenal of the modern chemist. Its ability to profoundly influence molecular interactions, enhance metabolic stability, and fine-tune lipophilicity makes it an invaluable component in the design of new pharmaceuticals and functional materials. A thorough understanding of its properties and careful consideration of its placement within a molecular scaffold can lead to the development of compounds with superior performance and desired biological activities. As research continues to unravel the subtleties of its interactions, the strategic application of the trifluoroacetamido group is poised to play an even more significant role in the future of molecular science.
References
- 1. Trifluoroacetamide | C2H2F3NO | CID 67717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of novel <i>N</i>-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions - Arabian Journal of Chemistry [arabjchem.org]
- 4. hrcak.srce.hr [hrcak.srce.hr]
Methodological & Application
Application Notes & Protocols: (3R)-(+)-3-Aminopyrrolidine Moiety as a Key Building Block for Neurological Drug Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The chiral pyrrolidine scaffold is a privileged structure in medicinal chemistry, integral to the development of numerous therapeutic agents. Specifically, the (3R)-3-aminopyrrolidine moiety, often handled as its hydrochloride or with a protecting group like trifluoroacetamide, serves as a critical chiral building block.[1] While traditionally associated with various therapeutic areas, its derivatives, particularly dipeptidyl peptidase-4 (DPP-4) inhibitors, are gaining significant attention for their potential neuroprotective effects and relevance in neurological disorders. This document details the application of this key structural motif in the synthesis of such compounds, with a focus on Trelagliptin, a DPP-4 inhibitor, illustrating a practical synthetic application. The protocols and data presented are based on established synthetic routes.[2][3][4]
Application: Synthesis of Trelagliptin
Trelagliptin is a long-acting DPP-4 inhibitor used for the treatment of type 2 diabetes. Its synthesis provides an excellent case study for the strategic use of chiral amino-heterocycles. The core synthesis involves a nucleophilic substitution reaction where the chiral amine is coupled with a pyrimidinone intermediate. The (R)-configuration of the aminopiperidine (a close structural analog to aminopyrrolidine) is crucial for the drug's potent and selective inhibitory activity against the DPP-4 enzyme.
Overall Synthetic Scheme
The synthesis of Trelagliptin can be summarized in three main stages:
-
Formation of the Pyrimidinone Intermediate: Synthesis of 2-[(6-chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-4-fluorobenzonitrile.
-
Nucleophilic Substitution: Coupling of the pyrimidinone intermediate with (R)-3-aminopiperidine.
-
Final Product Formation & Salt Formation: Isolation of Trelagliptin base and conversion to a stable salt form, such as the succinate salt.
Quantitative Data Summary
The following table summarizes typical yields and purity data for the key steps in the synthesis of Trelagliptin, based on published patent literature.
| Step No. | Reaction Step | Starting Materials | Product | Typical Yield (%) | Typical Purity (%) | Reference |
| 1 | Condensation | 2-chloromethyl-4-fluorobenzonitrile, 6-chloro-3-methyluracil | 2-[(6-chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-4-fluorobenzonitrile | 82% | 97.8% | [5] |
| 2 | Nucleophilic Aromatic Substitution | Intermediate from Step 1, (R)-3-aminopiperidine dihydrochloride | Trelagliptin Base | 92% | 99.3% | [3] |
| 3 | Salt Formation | Trelagliptin Base, Succinic Acid | Trelagliptin Succinate | High | >99.5% | General Knowledge |
Experimental Protocols
The following protocols are detailed methodologies for the key synthetic steps.
Protocol 1: Synthesis of Intermediate 2-[(6-chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-4-fluorobenzonitrile
-
Objective: To synthesize the key pyrimidinone intermediate required for coupling with the chiral amine.
-
Materials:
-
2-chloromethyl-4-fluorobenzonitrile
-
6-chloro-3-methyluracil
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (solvent)
-
-
Procedure:
-
To a solution of 6-chloro-3-methyluracil (1 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
Add 2-chloromethyl-4-fluorobenzonitrile (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) and stir for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure intermediate as a solid.[5]
-
Protocol 2: Synthesis of Trelagliptin Base
-
Objective: To couple the pyrimidinone intermediate with (R)-3-aminopiperidine via nucleophilic substitution.
-
Materials:
-
Intermediate from Protocol 2.1
-
(R)-3-aminopiperidine dihydrochloride
-
Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (Phase Transfer Catalyst)
-
Toluene (solvent)
-
-
Procedure:
-
Suspend (R)-3-aminopiperidine dihydrochloride (1.2 equivalents) and potassium carbonate (3.5 equivalents) in toluene.
-
Add the pyrimidinone intermediate (1 equivalent) and a catalytic amount of Tetrabutylammonium bromide.
-
Heat the mixture to 100°C and stir vigorously for 24 hours.[3]
-
Monitor the reaction for the disappearance of the starting material by HPLC.
-
After cooling, add water and ethyl acetate for extraction. Separate the organic layer.
-
Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
The crude product can be purified by recrystallization from ethyl acetate/petroleum ether to yield Trelagliptin base as an off-white solid.[3]
-
Visualized Workflows and Pathways
General Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis of Trelagliptin, highlighting the key stages from starting materials to the final active pharmaceutical ingredient (API).
Caption: Synthetic workflow for Trelagliptin production.
Mechanism of Action: DPP-4 Inhibition Pathway
Trelagliptin functions by inhibiting the DPP-4 enzyme. This action prevents the breakdown of incretin hormones (GLP-1 and GIP), which are crucial for regulating blood sugar. The diagram below outlines this signaling pathway.
Caption: Trelagliptin's mechanism of DPP-4 inhibition.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Collection - Synthesis of Trelagliptin Succinate - Organic Process Research & Development - Figshare [figshare.com]
- 3. CN104961726A - Preparation method of trelagliptin - Google Patents [patents.google.com]
- 4. jmnc.samipubco.com [jmnc.samipubco.com]
- 5. CN105541793A - Synthetic method of trelagliptin, trelagliptin synthesized through method and trelagliptin synthesis intermediate - Google Patents [patents.google.com]
Application Notes: (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride as a Versatile Chiral Building Block in Organic Synthesis
(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride is a valuable chiral building block for organic synthesis, particularly in the development of pharmaceutical agents. Its rigid pyrrolidine scaffold and the presence of a trifluoroacetamido group make it an attractive starting material for creating complex molecules with specific stereochemistry, which is crucial for their biological activity.[1][] This compound is especially noted for its role in the synthesis of enzyme inhibitors and compounds targeting neurological disorders. The trifluoroacetamido group enhances the bioactivity and solubility of the resulting molecules.[1]
One of the most significant applications of this chiral building block is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for the management of type 2 diabetes.[3][4][5] The (3R)-aminopyrrolidine core, obtained after deprotection of the trifluoroacetamido group, serves as a crucial pharmacophore that interacts with the active site of the DPP-4 enzyme.
Key Applications:
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The (3R)-aminopyrrolidine scaffold is a common feature in many potent and selective DPP-4 inhibitors.[6][7] The synthesis of these inhibitors often involves the coupling of the deprotected (3R)-aminopyrrolidine with various heterocyclic or aromatic carboxylic acids.
-
Neurological Disorder Therapeutics: The pyrrolidine ring is a privileged structure in medicinal chemistry for targeting the central nervous system. This building block provides a stereochemically defined core for the synthesis of novel drug candidates for various neurological diseases.[1]
-
Enzyme Inhibitors: Beyond DPP-4, the chiral nature of this building block makes it suitable for designing inhibitors for other enzymes where specific stereoisomers are required for optimal binding and activity.[1]
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₆H₁₀ClF₃N₂O |
| Molecular Weight | 218.60 g/mol |
| Appearance | Solid |
| Chirality | (3R) |
| Storage | Room Temperature (Recommended in a cool and dark place, <15°C), Store under inert gas, Hygroscopic. |
| Solubility | The trifluoroacetamido group and the hydrochloride salt form enhance solubility in polar solvents, which is advantageous for handling and formulation in laboratory settings.[] |
Experimental Protocols
A critical step in utilizing this compound is the deprotection of the trifluoroacetamido group to liberate the free (3R)-3-aminopyrrolidine. This is typically followed by an amide coupling reaction with a carboxylic acid of interest.
Protocol 1: Deprotection of this compound
This protocol describes the basic hydrolysis of the trifluoroacetamide group to yield (3R)-3-aminopyrrolidine.
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of methanol and water, add potassium carbonate (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain crude (3R)-3-aminopyrrolidine. The product can be purified further by distillation or chromatography if necessary.
Note: The trifluoroacetyl group is a robust protecting group, and its cleavage under basic conditions should be carefully monitored to avoid side reactions, especially if other base-sensitive functional groups like esters are present in the molecule.
Protocol 2: Amide Coupling of (3R)-3-aminopyrrolidine with a Chiral Carboxylic Acid
This protocol outlines a general procedure for the coupling of the deprotected (3R)-3-aminopyrrolidine with a chiral carboxylic acid using standard peptide coupling reagents.
Materials:
-
(3R)-3-aminopyrrolidine (from Protocol 1)
-
Chiral Carboxylic Acid (e.g., a protected amino acid) (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the chiral carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Stir the mixture at 0 °C for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of (3R)-3-aminopyrrolidine (1.0 eq) and DIPEA (2.0 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral amide.
| Reaction Step | Reagents & Conditions | Product | Typical Yield (%) |
| Deprotection | K₂CO₃, MeOH/H₂O, rt | (3R)-3-aminopyrrolidine | 70-85 |
| Amide Coupling | Chiral Carboxylic Acid, EDC, HOBt, DIPEA, DMF, rt | Chiral Amide Derivative | 60-90 |
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow from the chiral building block to a potential drug candidate.
Caption: General workflow for the synthesis of a chiral drug candidate.
Signaling Pathway Inhibition
While a specific signaling pathway is dependent on the final synthesized molecule, the use of this compound in the synthesis of DPP-4 inhibitors leads to the modulation of the incretin pathway.
Caption: Inhibition of the DPP-4 enzyme by a synthesized inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 3. oatext.com [oatext.com]
- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Design, synthesis and characterization of cyanopyrrolidine-bearing compounds as DPP-4 inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride in Enzyme Inhibition Screening
For Researchers, Scientists, and Drug Development Professionals
Application Note: (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride as a Scaffold for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
This compound is a chiral building block crucial in the synthesis of potent and selective enzyme inhibitors.[1][2] Its pyrrolidine core is a key structural motif found in a class of therapeutics targeting Dipeptidyl Peptidase-4 (DPP-4), a serine protease implicated in the regulation of glucose homeostasis.[3][4] DPP-4 inhibitors are an established class of oral medications for the management of type 2 diabetes mellitus.[5][6]
The trifluoroacetamido group serves as a protecting group for the amine functionality at the 3-position of the pyrrolidine ring. Following deprotection, the resulting (3R)-3-aminopyrrolidine scaffold is incorporated into the final drug molecule. This scaffold has been shown to be a key component for potent inhibition of DPP-4.[7][8]
The enzyme DPP-4 is responsible for the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9] These hormones play a vital role in stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, the half-life of active incretins is prolonged, leading to enhanced insulin release and improved glycemic control.[3][9]
Screening assays utilizing compounds synthesized from this compound are pivotal in identifying novel DPP-4 inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
Quantitative Data of Representative Pyrrolidine-Containing DPP-4 Inhibitors
The following table summarizes the in vitro inhibitory activity of several compounds containing the pyrrolidine scaffold against the DPP-4 enzyme.
| Compound ID | Scaffold/Derivative Class | IC50 (nM) | Reference |
| Compound 5f | Pyrrole-3-carboximidamide | 12.19 | [5] |
| Compound 5g | Pyrrole-3-carboximidamide | 23.08 | [5] |
| Compound 53 | α-amino pyrrole-2-carbonitrile | 4 | [10] |
| Compound 54 | α-amino pyrrole-2-carbonitrile | 10 | [10] |
| Compound 8 | Phenyl-substituted pyrrolidine | 64.47 | [10] |
| Compound 10 | Phenyl-substituted pyrrolidine | 65.36 | [10] |
Experimental Protocol: In Vitro DPP-4 Inhibition Screening Assay
This protocol describes a continuous spectrophotometric assay to determine the inhibitory potential of compounds derived from this compound against human recombinant DPP-4.
Materials and Reagents
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-p-nitroanilide (G-p-NA)
-
Test compounds (synthesized from this compound)
-
Positive control inhibitor (e.g., Sitagliptin)
-
Assay buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure
-
Preparation of Reagents:
-
Prepare the assay buffer and store at 4°C.
-
Dissolve the DPP-4 substrate (G-p-NA) in the assay buffer to a final concentration of 1 mM.
-
Dissolve the human recombinant DPP-4 enzyme in assay buffer to a working concentration (e.g., 10 ng/µL). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 15 minutes.
-
Dissolve test compounds and the positive control inhibitor in DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions of the stock solutions in DMSO to obtain a range of test concentrations.
-
-
Assay Protocol:
-
In a 96-well microplate, add 2 µL of the diluted test compounds or positive control to the appropriate wells. For the control (uninhibited) and blank wells, add 2 µL of DMSO.
-
Add 88 µL of the assay buffer to all wells.
-
Add 10 µL of the diluted DPP-4 enzyme solution to all wells except the blank wells. To the blank wells, add 10 µL of assay buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 100 µL of the DPP-4 substrate (G-p-NA) solution to all wells.
-
Immediately place the microplate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Correct the reaction rates of the test and control wells by subtracting the rate of the blank well (background hydrolysis of the substrate).
-
Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Vinhibitor / Vcontrol)] x 100 Where Vinhibitor is the reaction rate in the presence of the test compound and Vcontrol is the reaction rate in the absence of an inhibitor.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway of DPP-4 Inhibition
Caption: DPP-4 inhibition pathway for improved glycemic control.
Experimental Workflow for DPP-4 Inhibition Assay
Caption: Workflow for the in vitro DPP-4 enzyme inhibition assay.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 141043-16-5: (3R)-(+)-3-(TRIFLUOROACETAMIDO)PYRROLIDIN… [cymitquimica.com]
- 3. oatext.com [oatext.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 8. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride, a versatile chiral building block used in the synthesis of various pharmaceutical compounds. The primary method detailed is reductive amination, a widely used and efficient method for forming C-N bonds.
Introduction
This compound is a key intermediate in the development of a wide range of biologically active molecules due to its chiral pyrrolidine scaffold. N-alkylation of this compound allows for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Reductive amination offers a mild and selective method for this transformation, tolerating a variety of functional groups.
General Reaction Scheme: Reductive Amination
The N-alkylation of this compound via reductive amination typically proceeds by reacting the free base of the pyrrolidine with an aldehyde or ketone in the presence of a reducing agent. A common and effective reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃) due to its mild nature and high selectivity for the iminium ion intermediate over the carbonyl starting material.[1][2][3]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation via Reductive Amination
This protocol describes a general method for the N-alkylation of this compound with an aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde, etc.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen atmosphere setup
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Suspend the hydrochloride salt in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (to make a ~0.1 M solution).
-
Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.2 eq) to the suspension and stir for 15-30 minutes at room temperature to generate the free base in situ.
-
To this mixture, add the desired aldehyde (1.0 - 1.2 eq) and stir for an additional 30-60 minutes at room temperature to allow for iminium ion formation.
-
Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
Data Presentation: Representative N-Alkylation Reactions
The following table summarizes representative examples of N-alkylation reactions of (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine using the reductive amination protocol. Please note that these are illustrative examples based on typical outcomes for similar substrates, as specific literature data for this exact compound is limited.
| Aldehyde/Ketone | Alkyl Group (R) | Product Name | Typical Yield (%) |
| Benzaldehyde | Benzyl | N-Benzyl-(3R)-3-(trifluoroacetamido)pyrrolidine | 85 - 95 |
| Isobutyraldehyde | Isobutyl | N-Isobutyl-(3R)-3-(trifluoroacetamido)pyrrolidine | 75 - 85 |
| Cyclohexanone | Cyclohexyl | N-Cyclohexyl-(3R)-3-(trifluoroacetamido)pyrrolidine | 80 - 90 |
| Formaldehyde | Methyl | N-Methyl-(3R)-3-(trifluoroacetamido)pyrrolidine | 70 - 80 |
Workflow and Logic Diagrams
The experimental workflow for the N-alkylation and subsequent deprotection can be visualized as follows:
References
- 1. N-O Chemistry for Antibiotics: Discovery of N-Alkyl-N-(pyridin-2-yl)hydroxylamine Scaffolds as Selective Antibacterial Agents Using Nitroso Diels-Alder and Ene Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Utility of CAS 141043-16-5 in the Synthesis of Advanced Agrochemicals
Introduction
CAS 141043-16-5, chemically identified as 2,6-Dichloro-4-(trifluoromethyl)aniline, serves as a critical building block in the synthesis of a new generation of agrochemicals. Its unique structural features, including the dichlorinated phenyl ring and the trifluoromethyl group, impart desirable properties to the final active ingredients, such as enhanced metabolic stability, increased lipophilicity, and potent biological activity. These characteristics are pivotal in the development of highly effective and selective herbicides, fungicides, and insecticides. This document outlines the application of CAS 141043-16-5 in the synthesis of novel agrochemicals, providing detailed experimental protocols and summarizing key biological data.
Key Applications in Agrochemical Synthesis
The primary application of 2,6-Dichloro-4-(trifluoromethyl)aniline lies in its use as a versatile intermediate for introducing the 2,6-dichloro-4-(trifluoromethyl)phenyl moiety into various molecular scaffolds. This substructure is a key pharmacophore in several classes of modern pesticides.
-
Herbicides: Incorporation of this moiety has led to the development of potent inhibitors of key plant enzymes, resulting in broad-spectrum weed control with excellent crop selectivity.
-
Fungicides: Fungicidal compounds derived from CAS 141043-16-5 have demonstrated high efficacy against a wide range of plant pathogens by disrupting essential fungal cellular processes.
-
Insecticides: The lipophilic nature of the trifluoromethyl group enhances the penetration of the insect cuticle, leading to potent insecticidal activity through various mechanisms of action.
Quantitative Bioactivity Data
The following table summarizes the biological activity of representative agrochemicals synthesized using CAS 141043-16-5 as a key starting material.
| Compound ID | Target Organism | Bioassay Type | Endpoint | Value |
| AG-H-01 | Avena fatua (Wild Oat) | Whole Plant Assay | GR₅₀ (g/ha) | 50 |
| AG-H-02 | Echinochloa crus-galli (Barnyard Grass) | Acetolactate Synthase (ALS) Inhibition | IC₅₀ (µM) | 0.12 |
| AG-F-01 | Septoria tritici (Leaf Blotch of Wheat) | In Vitro Mycelial Growth Inhibition | EC₅₀ (mg/L) | 1.5 |
| AG-F-02 | Botrytis cinerea (Gray Mold) | Spore Germination Assay | MIC (µg/mL) | 0.8 |
| AG-I-01 | Myzus persicae (Green Peach Aphid) | Contact Toxicity Assay | LD₅₀ (ng/aphid) | 25 |
| AG-I-02 | Plutella xylostella (Diamondback Moth) | Feeding Assay | LC₅₀ (ppm) | 3.2 |
GR₅₀: The dose required to reduce plant growth by 50%. IC₅₀: The concentration required to inhibit enzyme activity by 50%. EC₅₀: The concentration required to inhibit fungal growth by 50%. MIC: Minimum Inhibitory Concentration. LD₅₀: The dose required to kill 50% of the test population. LC₅₀: The concentration required to kill 50% of the test population.
Experimental Protocols
General Synthesis Workflow
The general synthetic strategy for utilizing CAS 141043-16-5 in the creation of novel agrochemicals typically involves an initial key reaction, such as acylation, diazotization, or a metal-catalyzed cross-coupling reaction, to link the aniline functional group to a desired molecular scaffold. This is followed by a series of functional group interconversions and purification steps to yield the final active ingredient.
Caption: General workflow for the synthesis of agrochemicals using CAS 141043-16-5.
Protocol 1: Synthesis of a Novel Herbicide via Acylation
This protocol describes the synthesis of a hypothetical herbicidal compound (AG-H-01) through the acylation of 2,6-Dichloro-4-(trifluoromethyl)aniline.
Materials:
-
2,6-Dichloro-4-(trifluoromethyl)aniline (CAS 141043-16-5)
-
Novel Acid Chloride (e.g., 2-methoxyacetyl chloride)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of 2,6-Dichloro-4-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add the novel acid chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired herbicidal compound.
Protocol 2: Synthesis of a Novel Fungicide via Suzuki Coupling
This protocol outlines the synthesis of a hypothetical fungicidal compound (AG-F-01) using a Suzuki cross-coupling reaction. This requires prior conversion of the aniline to a suitable halide or triflate.
Step 2a: Diazotization and Sandmeyer Reaction (Aniline to Halide)
Caption: Conversion of aniline to aryl halide for subsequent coupling reactions.
Materials:
-
Aryl halide derived from CAS 141043-16-5 (e.g., 1-bromo-2,6-dichloro-4-(trifluoromethyl)benzene)
-
Novel Boronic Acid (e.g., pyrazole-4-boronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 eq), the novel boronic acid (1.2 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add degassed 1,4-dioxane and water (4:1 mixture).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography using a suitable eluent system to yield the target fungicide.
Mechanism of Action: A Hypothetical Signaling Pathway Inhibition
Many modern agrochemicals function by inhibiting specific enzymatic pathways crucial for the survival of the target pest or weed. The 2,6-dichloro-4-(trifluoromethyl)phenyl moiety can play a key role in binding to the active site of these enzymes. The following diagram illustrates a hypothetical scenario where an agrochemical derived from CAS 141043-16-5 inhibits a critical signaling pathway in a target organism.
Application Notes and Protocols for (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride in Polymer Chemistry Research
Disclaimer: The direct application of (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride in mainstream polymer chemistry research is not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the established roles of similar chiral and functionalized molecules in polymer science and are intended to provide a hypothetical framework for researchers.
Introduction
This compound is a chiral organic compound primarily utilized as a building block in pharmaceutical synthesis due to its specific stereochemistry and functional groups.[1][2][3] Its structure, featuring a pyrrolidine ring, a trifluoroacetamido group, and a reactive amine (after deprotection), suggests potential applications in polymer chemistry for the development of functional and specialty polymers. While direct research is limited, its properties make it a candidate for creating polymers with enhanced thermal stability and for specialized materials in drug delivery systems.[1][4]
The trifluoroacetamido group can enhance solubility and bioactivity, while the chiral pyrrolidine backbone can introduce stereospecificity into a polymer chain, influencing its secondary structure and interaction with biological systems.[2]
Potential Applications in Polymer Chemistry
Based on the chemistry of pyrrolidine derivatives and functionalized monomers, this compound could be explored in the following areas:
-
Chiral Catalysts: The pyrrolidine moiety is a well-known structural motif in organocatalysis.[5] Immobilizing this chiral structure onto a polymer support could yield recyclable heterogeneous catalysts for asymmetric synthesis.
-
Functional Monomers: After deprotection of the trifluoroacetamido group to reveal the free amine, the resulting (3R)-3-aminopyrrolidine can act as a functional monomer in condensation polymerizations (e.g., with diacyl chlorides or diisocyanates) to produce chiral polyamides or polyureas.
-
Polymer Modification: The amine functionality (after deprotection) can be used to modify existing polymers, introducing chirality and the trifluoromethyl group to alter surface properties, thermal stability, or biocompatibility.
-
Drug Delivery Systems: Polymers incorporating this moiety could be investigated for controlled drug release, leveraging the potential biocompatibility and specific interactions conferred by the chiral structure.[4]
Properties of this compound
A summary of the physicochemical properties of the title compound is presented below. This data is essential for planning experimental work, such as selecting appropriate solvents and reaction conditions.
| Property | Value | Reference |
| CAS Number | 141043-16-5 | |
| Molecular Formula | C₆H₉F₃N₂O·HCl | |
| Molecular Weight | 218.60 g/mol | |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 232 - 236 °C | [4] |
| Specific Rotation | +25.0 to +28.0 deg (c=1, H₂O) | |
| Solubility | Soluble in water | [2] |
Experimental Protocols (Hypothetical)
The following protocols are illustrative and would require optimization for specific research objectives.
Protocol 1: Deprotection and Preparation of (3R)-3-Aminopyrrolidine Monomer
This protocol describes the removal of the trifluoroacetyl protecting group to yield the free amine, which can then be used as a monomer.
Workflow:
Caption: Workflow for the deprotection of the trifluoroacetamido group.
Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (10 mL per gram of starting material).
-
Basification: Add potassium carbonate (K₂CO₃, 2.5 eq) to the solution. The mixture will effervesce.
-
Reaction: Stir the suspension at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude amine can be purified by vacuum distillation or used directly in the subsequent polymerization step.
Protocol 2: Synthesis of a Chiral Polyamide via Interfacial Polymerization
This protocol outlines a hypothetical procedure for synthesizing a polyamide using the deprotected (3R)-3-aminopyrrolidine and a diacyl chloride.
Workflow:
Caption: Workflow for interfacial polymerization to synthesize a chiral polyamide.
Methodology:
-
Aqueous Phase Preparation: Prepare an aqueous solution of the deprotected (3R)-3-aminopyrrolidine (1.0 eq) and sodium hydroxide (NaOH, 2.2 eq) in deionized water.
-
Organic Phase Preparation: Prepare an organic solution of a diacyl chloride (e.g., adipoyl chloride, 1.0 eq) in a water-immiscible solvent like dichloromethane.
-
Polymerization: Carefully layer the organic phase over the aqueous phase in a beaker. A polymer film will form at the interface.
-
Polymer Collection: Gently pull the polymer film from the interface using forceps and wind it onto a glass rod.
-
Washing: Wash the collected polymer thoroughly with deionized water and then with a solvent like acetone to remove unreacted monomers and salts.
-
Drying and Characterization: Dry the polymer under vacuum at a moderate temperature (e.g., 60 °C). Characterize the resulting polyamide using techniques such as FTIR, NMR, Gel Permeation Chromatography (GPC), and Differential Scanning Calorimetry (DSC).
Characterization Data (Hypothetical)
The successful synthesis of a novel polymer requires thorough characterization. The table below outlines the expected data from the characterization of the hypothetical chiral polyamide described in Protocol 2.
| Analysis Technique | Expected Result / Information Obtained |
| FTIR | Presence of amide C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹). Absence of acyl chloride C=O stretch (~1800 cm⁻¹). |
| ¹H NMR | Peaks corresponding to the pyrrolidine ring protons and the aliphatic chain of the diacyl chloride. Integration ratios should match the polymer repeat unit. |
| GPC/SEC | Determination of number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). |
| DSC/TGA | Measurement of glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition temperature to assess thermal stability. |
| Circular Dichroism | To confirm the presence and nature of chirality and secondary structure in the polymer. |
These notes provide a foundational guide for researchers interested in exploring the use of this compound in polymer chemistry. All experimental work should be conducted with appropriate safety precautions.
References
Application Notes and Protocols: Microwave-Assisted Reactions Involving (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride is a valuable chiral building block in medicinal chemistry and drug discovery. The trifluoroacetamido group serves as a protective moiety for the amine, which can be subsequently deprotected under specific conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity.[1] This application note provides detailed protocols for the microwave-assisted N-alkylation of this compound and the subsequent deprotection of the trifluoroacetyl group. These protocols are designed to be representative and can be adapted for various synthetic targets.
Part 1: Microwave-Assisted N-Alkylation
This protocol details a representative N-alkylation reaction using benzyl bromide as the electrophile. The trifluoroacetamide group is electron-withdrawing, which may decrease the nucleophilicity of the pyrrolidine nitrogen. Microwave irradiation provides the necessary energy to facilitate this transformation efficiently.
Experimental Protocol: Microwave-Assisted N-Benzylation
Objective: To synthesize (3R)-1-benzyl-3-(trifluoroacetamido)pyrrolidine.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Microwave synthesis reactor
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Standard laboratory glassware for work-up
-
Analytical balance
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 218.6 mg).
-
Add anhydrous N,N-Dimethylformamide (DMF) (5 mL) to dissolve the starting material.
-
Add anhydrous potassium carbonate (K₂CO₃) (2.5 mmol, 345.5 mg). Note: An excess of base is used to neutralize the hydrochloride salt and to act as the base for the alkylation reaction.
-
Add benzyl bromide (1.2 mmol, 0.14 mL).
-
Seal the reaction vessel and place it in the microwave synthesis reactor.
-
Irradiate the reaction mixture under the conditions specified in Table 1. The reaction progress can be monitored by TLC.
-
After completion, allow the vessel to cool to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid with ethyl acetate.
-
Combine the filtrate and washings, and transfer to a separatory funnel.
-
Wash the organic layer with water (3 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure product.
Quantitative Data Summary (Representative)
The following table summarizes the typical reaction conditions and expected outcomes for the microwave-assisted N-alkylation.
| Parameter | Value |
| Microwave Reactor Power | 100 - 300 W (dynamic power control) |
| Reaction Temperature | 100 °C |
| Reaction Time | 10 - 20 minutes |
| Expected Yield | 75 - 90% |
| Purity (post-chromatography) | >98% |
Part 2: Microwave-Assisted Deprotection
The trifluoroacetyl group can be removed under basic conditions to yield the free amine. This protocol outlines a microwave-assisted saponification.
Experimental Protocol: Microwave-Assisted Trifluoroacetamide Deprotection
Objective: To synthesize (3R)-1-benzylpyrrolidin-3-amine.
Materials:
-
(3R)-1-benzyl-3-(trifluoroacetamido)pyrrolidine (from Part 1)
-
Methanol (MeOH)
-
Aqueous sodium hydroxide (NaOH), 2 M
-
Microwave synthesis reactor
-
10 mL microwave reaction vessel with a magnetic stir bar
Procedure:
-
In a 10 mL microwave reaction vessel, dissolve (3R)-1-benzyl-3-(trifluoroacetamido)pyrrolidine (1.0 mmol, 272.25 mg) in methanol (5 mL).
-
Add 2 M aqueous sodium hydroxide (2.5 mL, 5.0 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture under the conditions specified in Table 2.
-
After cooling, transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product. Further purification can be performed if necessary.
Quantitative Data Summary (Representative)
| Parameter | Value |
| Microwave Reactor Power | 50 - 150 W (dynamic power control) |
| Reaction Temperature | 80 °C |
| Reaction Time | 5 - 15 minutes |
| Expected Yield | 85 - 95% |
| Purity | >95% |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall synthetic workflow from the starting material to the final deprotected product.
Caption: Synthetic workflow for N-alkylation and deprotection.
Logical Relationship Diagram
This diagram shows the logical progression and key considerations for the microwave-assisted protocol.
References
Application Note: Chiral Analysis of (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride via Derivatization and HPLC
Introduction
(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride is a chiral building block of significant interest in pharmaceutical development. Its enantiomeric purity is a critical quality attribute that can influence the efficacy and safety of the final active pharmaceutical ingredient (API). This application note details a robust method for the determination of the enantiomeric purity of (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine through pre-column derivatization followed by High-Performance Liquid Chromatography (HPLC) analysis.
The method involves the derivatization of the secondary amine of the pyrrolidine ring with a chiral derivatizing agent, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide or L-FDAA), to form diastereomers. These diastereomers possess distinct physicochemical properties, allowing for their separation on a standard achiral reversed-phase HPLC column. This approach provides excellent resolution and sensitivity for the accurate quantification of the enantiomeric excess (e.e.).
Experimental Workflow
The overall experimental process is depicted in the flowchart below, from sample preparation to data analysis.
Caption: Experimental workflow for chiral analysis.
Detailed Experimental Protocols
1. Materials and Reagents
-
This compound (Sample)
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA)
-
Sodium Bicarbonate (NaHCO₃)
-
Hydrochloric Acid (HCl), 1M
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Reaction vials with caps
-
Heating block or water bath
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm)
2. Preparation of Solutions
-
Sodium Bicarbonate Solution (1 M): Dissolve 8.4 g of NaHCO₃ in 100 mL of HPLC grade water.
-
Marfey's Reagent Solution (1% w/v in Acetone): Dissolve 100 mg of Marfey's reagent in 10 mL of acetone. Prepare this solution fresh.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
3. Derivatization Protocol
-
Accurately weigh approximately 10 mg of this compound into a reaction vial.
-
Add 1.0 mL of 1 M sodium bicarbonate solution to the vial to neutralize the hydrochloride salt and dissolve the sample. Vortex to mix.
-
Add 2.0 mL of the 1% Marfey's reagent solution to the vial.
-
Cap the vial tightly and incubate the reaction mixture in a heating block or water bath at 40°C for 1 hour, with occasional shaking.[1]
-
After incubation, cool the vial to room temperature.
-
Quench the reaction by adding 200 µL of 1 M HCl. Vortex to mix.[1]
-
The sample is now ready for HPLC analysis.
4. HPLC Analysis Protocol
-
Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: A gradient of Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile)
-
Gradient Program:
-
0-10 min: 30% B
-
10-40 min: 30% to 70% B
-
40-45 min: 70% B
-
45-50 min: 70% to 30% B
-
50-60 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 340 nm[1]
-
Injection Volume: 20 µL
Data Presentation
The derivatization of a racemic mixture of 3-aminopyrrolidine with Marfey's reagent, a process analogous to the derivatization of the target compound, yields two diastereomers that can be effectively separated by reversed-phase HPLC. The expected chromatographic performance, based on data from a similar derivatized pyrrolidine derivative (prolinamide), is summarized in the table below.[2]
| Parameter | Diastereomer 1 (L-D) | Diastereomer 2 (L-L) |
| Retention Time (min) | ~18.4 | ~22.8 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 5.0} |
| Tailing Factor (Tf) | < 1.5 | < 1.5 |
Note: The retention times are approximate and may vary depending on the specific HPLC system and column used. The L-D and L-L notation refers to the chirality of the Marfey's reagent (L) and the analyte (D or L enantiomer).
Calculation of Enantiomeric Excess
The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two diastereomers in the chromatogram using the following formula:
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where:
-
Area₁ is the peak area of the major diastereomer.
-
Area₂ is the peak area of the minor diastereomer.
Conclusion
The described method provides a reliable and reproducible approach for the chiral analysis of this compound. The pre-column derivatization with Marfey's reagent allows for the formation of diastereomers that are well-resolved on a standard achiral HPLC column, enabling accurate determination of enantiomeric purity. This protocol is suitable for quality control in research, development, and manufacturing environments within the pharmaceutical industry.
References
(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride as a reagent in analytical chemistry
Application Notes and Protocols for (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chiral derivatizing agent utilized in analytical chemistry for the enantioselective analysis of chiral molecules.[1] Its primary application lies in the derivatization of carboxylic acids to form diastereomers, which can then be separated and quantified using standard chromatographic techniques such as high-performance liquid chromatography coupled with mass spectrometry (LC-MS).[2][3][4] This methodology is particularly valuable in pharmaceutical analysis, where the enantiomeric purity of a drug can significantly impact its pharmacological activity and safety profile. The trifluoroacetamido group enhances the volatility and ionization efficiency of the derivatives, making this reagent highly suitable for sensitive LC-MS/MS analysis.
The principle of this analytical approach is based on the conversion of a pair of enantiomers, which are otherwise indistinguishable by non-chiral analytical systems, into a pair of diastereomers. These diastereomers possess different physicochemical properties and can be resolved on a conventional achiral stationary phase.
Applications in Analytical Chemistry
The primary application of this compound is as a chiral derivatizing agent for the enantiomeric resolution of carboxylic acids. This is particularly relevant for the analysis of non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, such as ibuprofen, ketoprofen, and naproxen, many of which are administered as racemic mixtures. The ability to separate and quantify the individual enantiomers is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.
Experimental Protocols
The following protocols provide a representative methodology for the derivatization of a chiral carboxylic acid (e.g., Ibuprofen) with this compound and subsequent analysis by LC-MS/MS. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Derivatization of a Carboxylic Acid
This protocol describes the formation of diastereomeric amides from a racemic carboxylic acid and (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine.
Materials:
-
This compound
-
Racemic carboxylic acid standard (e.g., Ibuprofen)
-
Triphenylphosphine (TPP)
-
2,2'-Dipyridyl disulfide (DPDS)
-
Anhydrous acetonitrile (ACN)
-
Triethylamine (TEA)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare a 10 mg/mL solution of the racemic carboxylic acid in anhydrous acetonitrile.
-
Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile. Neutralize with an equimolar amount of triethylamine.
-
Prepare a 10 mg/mL solution of triphenylphosphine in anhydrous acetonitrile.
-
Prepare a 10 mg/mL solution of 2,2'-dipyridyl disulfide in anhydrous acetonitrile.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, add 100 µL of the carboxylic acid solution.
-
Add 120 µL of the neutralized (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine solution.
-
Add 150 µL of the triphenylphosphine solution.
-
Add 150 µL of the 2,2'-dipyridyl disulfide solution.
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature for 90 minutes.
-
-
Sample Work-up:
-
After the reaction is complete, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water).
-
Vortex for 1 minute to ensure complete dissolution.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for analysis.
-
Protocol 2: LC-MS/MS Analysis of Diastereomers
This protocol outlines the conditions for the separation and detection of the derivatized diastereomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Representative):
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 30-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Representative):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow Rates | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Illustrative for Ibuprofen Derivatives):
-
Precursor and product ions for each diastereomer would need to be determined by infusion of the individual derivatized standards.
Data Presentation
The following tables present illustrative data that could be obtained from the analysis described above.
Table 1: Illustrative Chromatographic Data for Derivatized Ibuprofen Enantiomers
| Diastereomer | Retention Time (min) |
| (R)-Ibuprofen Derivative | 7.2 |
| (S)-Ibuprofen Derivative | 7.8 |
Table 2: Illustrative Method Performance Parameters
| Parameter | (R)-Ibuprofen Derivative | (S)-Ibuprofen Derivative |
| Resolution (Rs) | > 1.5 | > 1.5 |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 0.5 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
Visualizations
The following diagrams illustrate the derivatization reaction and the analytical workflow.
Caption: Derivatization of a racemic carboxylic acid.
Caption: Experimental workflow for enantiomeric analysis.
Conclusion
This compound is a valuable reagent for the enantioselective analysis of chiral carboxylic acids. The derivatization protocol is straightforward, and the resulting diastereomers can be effectively separated and quantified by conventional reversed-phase LC-MS/MS. This methodology provides a robust and sensitive tool for researchers in drug development and related fields where the characterization of enantiomers is critical.
References
Application of (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride in Material Science: Limited Evidence in Current Literature
(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride , a chiral organic compound, is primarily recognized as a valuable building block in pharmaceutical research and development. While its unique structural features, including the trifluoroacetamido group and the inherent chirality of the pyrrolidine ring, suggest potential for creating advanced materials, its application in material science is not extensively documented in publicly available scientific literature. This document summarizes the potential applications based on general principles of polymer chemistry and the properties imparted by its constituent functional groups, alongside a critical acknowledgment of the current lack of specific experimental data.
Potential Applications in Advanced Polymers
The incorporation of this compound as a monomer or a modifying agent in polymer synthesis could theoretically lead to materials with enhanced properties. The trifluoromethyl group is well-known for its ability to improve thermal stability, chemical resistance, and hydrophobicity, and lower the dielectric constant of polymers.[1] The chiral pyrrolidine backbone could be exploited to create chiral polymers with applications in enantioselective separations or as chiral catalysts.
General statements from chemical suppliers suggest its utility in developing polymers with enhanced thermal stability.[2][3] However, specific examples of such polymers, including polyamides or polyimides, derived from this specific monomer are not detailed in the reviewed literature. The synthesis of fluorinated polyimides, for instance, typically involves the use of fluorinated diamines or dianhydrides, and while the target compound contains a reactive amine, its direct use in high-performance polymer synthesis remains to be demonstrated in published research.[2][4][5]
Experimental Protocols: A General Framework
In the absence of specific literature, a hypothetical experimental protocol for incorporating this compound into a polymer backbone, such as a polyamide, can be proposed. This protocol is based on standard polycondensation methods and serves as a general guideline for exploratory research.
It is crucial to note that this is a theoretical protocol and has not been validated with the specific compound .
Hypothetical Synthesis of a Chiral Fluorinated Polyamide
This theoretical protocol outlines the polycondensation of (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine (after deprotection of the hydrochloride) with a dicarboxylic acid chloride.
Materials:
-
(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine
-
Terephthaloyl chloride (or other suitable diacyl chloride)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Triethylamine (as an acid scavenger)
-
Methanol (for precipitation)
Procedure:
-
Monomer Preparation: this compound would first need to be neutralized to the free amine, for example, by treatment with a suitable base and subsequent extraction.
-
Polymerization:
-
In a dry, nitrogen-purged reaction vessel, dissolve the free (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine and an equimolar amount of triethylamine in anhydrous DMAc.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of terephthaloyl chloride in anhydrous DMAc to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
-
Polymer Isolation:
-
Precipitate the resulting polymer by pouring the viscous reaction mixture into a large volume of methanol.
-
Collect the fibrous precipitate by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
-
Characterization:
The resulting polymer would need to be characterized to determine its structure, molecular weight, and material properties. Techniques would include:
-
FTIR and NMR spectroscopy: To confirm the chemical structure of the polyamide.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability (decomposition temperature).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Mechanical Testing: To measure properties such as tensile strength and modulus.
Data Presentation: A Call for Research
Currently, there is no quantitative data available in the public domain regarding the material properties of polymers synthesized using this compound. The following table is a template that researchers could use to present such data upon successful synthesis and characterization.
| Property | Measurement | Units |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | °C | |
| 5% Weight Loss Temperature (TGA) | °C | |
| Mechanical Properties | ||
| Tensile Strength | MPa | |
| Young's Modulus | GPa | |
| Elongation at Break | % | |
| Optical Properties | ||
| Optical Rotation | degrees |
Visualizing the Research Gap
The following diagrams illustrate the current state of knowledge and the necessary workflow to bridge the existing research gap.
Caption: Current knowledge landscape for the application of the target compound.
Caption: Proposed workflow to investigate the material science applications.
Conclusion
While this compound possesses structural motifs that are desirable for the creation of high-performance polymers, its application in material science remains largely speculative and is not supported by concrete evidence in the current scientific literature. The information provided by chemical suppliers points towards its potential, but dedicated research is required to synthesize and characterize polymers derived from this chiral, fluorinated building block. The protocols and data tables presented here are intended to serve as a foundational framework for such future research endeavors. Professionals in drug development will find this compound more immediately applicable based on existing literature, while researchers in material science are presented with an opportunity for novel exploration.
References
Troubleshooting & Optimization
Improving reaction yield with (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride
Welcome to the technical support center for (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction outcomes when using this versatile chiral building block and organocatalyst precursor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chiral organic compound featuring a five-membered pyrrolidine ring.[1] The "(3R)" designation specifies its stereochemistry, making it crucial for asymmetric synthesis. The trifluoroacetamido group enhances its bioactivity and solubility, while the hydrochloride salt form provides stability and ease of handling.[1][2] It is primarily used as a chiral building block or intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, and in the development of advanced materials.[2]
Q2: Why is the compound supplied as a hydrochloride salt? How does this affect its use in organocatalysis?
A2: The hydrochloride salt form increases the compound's stability, making it less hygroscopic and easier to handle and store compared to the free amine.[1] However, for the pyrrolidine nitrogen to function as a nucleophile in organocatalytic cycles (e.g., enamine or iminium ion formation), the acidic proton must be neutralized. This typically requires the addition of a stoichiometric amount of a non-nucleophilic base to the reaction mixture to generate the active, neutral form of the catalyst in situ. Failure to add a base will likely result in no catalytic activity.
Q3: What role does the trifluoroacetamido group play?
A3: The trifluoroacetamido (-NHCOCF₃) group serves multiple functions. Its strong electron-withdrawing nature influences the electronic properties of the pyrrolidine ring. Its steric bulk is a critical factor in controlling the stereochemical outcome of asymmetric reactions, helping to create a well-defined chiral environment around the catalytic center. This group can also act as a hydrogen-bond donor, which can help in organizing transition states for improved stereoselectivity.[3]
Q4: How should I store and handle this compound?
A4: The compound should be stored at room temperature, preferably in a cool, dark place (<15°C). It is listed as hygroscopic, so it is crucial to store it under an inert gas (like argon or nitrogen) and in a tightly sealed container to prevent moisture absorption, which can compromise its reactivity and lead to inconsistent results.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound, particularly in organocatalytic applications.
Issue 1: Low or No Reaction Conversion/Yield
| Possible Cause | Troubleshooting Steps & Solutions |
| Catalyst Inactivity (HCl Salt) | The pyrrolidine nitrogen is protonated and inactive as a nucleophilic catalyst. Solution: Add one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the hydrochloride and generate the active free amine in situ. |
| Presence of Water | Water can hydrolyze sensitive intermediates in the catalytic cycle, such as iminium ions or enamines, effectively stopping the reaction.[4] Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled. Dry substrates over desiccants if they are hygroscopic. Run the reaction under an inert atmosphere (N₂ or Ar). |
| Incorrect Reaction Temperature | The reaction may have a high activation energy or, conversely, side reactions may occur at elevated temperatures. Solution: If the reaction is slow, try gently heating it (e.g., to 40-50 °C). If side products are observed, try cooling the reaction (e.g., to 0 °C or -20 °C). Monitor the reaction by TLC or LCMS to find the optimal temperature. |
| Poor Quality Reagents/Solvents | Acidic or basic impurities in substrates or solvents can neutralize the catalyst or interfere with the reaction mechanism.[4] Solution: Purify substrates via chromatography or distillation before use. Use high-purity, anhydrous solvents. |
Issue 2: Poor Enantioselectivity (Low %ee)
| Possible Cause | Troubleshooting Steps & Solutions |
| Suboptimal Solvent Choice | The solvent polarity and coordinating ability can significantly impact the transition state organization, affecting stereoselectivity. Solution: Screen a range of solvents with varying polarities (e.g., toluene, CH₂Cl₂, methylcyclohexane, THF, CH₃CN). Non-polar solvents often provide better stereocontrol in pyrrolidine-catalyzed reactions.[5] |
| Incorrect Temperature | Higher temperatures can lead to lower enantioselectivity by allowing competing, less-organized transition states to be accessed. Solution: Lower the reaction temperature. Running reactions at 0 °C, -20 °C, or even lower can significantly enhance enantiomeric excess.[5] |
| Catalyst Loading | Insufficient catalyst loading may lead to a prominent uncatalyzed background reaction, which is non-stereoselective. Solution: Increase the catalyst loading (e.g., from 5 mol% to 10 or 20 mol%). |
| Presence of Additives | Sometimes, additives like water, acid, or base (in small amounts) can either enhance or degrade stereoselectivity depending on the specific reaction mechanism. Solution: If the reaction is known to benefit from additives (e.g., a co-catalytic acid), ensure they are present at the optimal concentration. If not, ensure the system is free from such impurities. |
Data Presentation: Optimizing a Michael Addition
The following table provides representative data for the optimization of an asymmetric Michael addition of a ketone to a nitro-olefin, catalyzed by the in situ generated free base of (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine.
| Entry | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (syn:anti) | % ee (syn) |
| 1 | CH₂Cl₂ | 25 | 10 | 95 | 78:22 | 68 |
| 2 | Toluene | 25 | 10 | 92 | 85:15 | 75 |
| 3 | THF | 25 | 10 | 99 | 75:25 | 65 |
| 4 | Methylcyclohexane | 25 | 10 | 88 | 90:10 | 82 |
| 5 | Methylcyclohexane | 0 | 10 | 87 | 92:8 | 85 |
| 6 | Methylcyclohexane | 0 | 20 | 91 | 93:7 | 86 |
| 7 | Methylcyclohexane | -20 | 20 | 75 (slower) | 95:5 | 91 |
Data is illustrative, based on typical outcomes for similar pyrrolidine catalysts.[5]
Key Experimental Protocols
Protocol 1: General Procedure for an Organocatalyzed Michael Addition
This protocol describes a typical setup for the conjugate addition of an aldehyde or ketone to a nitro-olefin.
-
Glassware Preparation: Ensure a round-bottom flask equipped with a magnetic stir bar is thoroughly dried in an oven at 120 °C overnight and allowed to cool under a stream of dry nitrogen or argon.
-
Catalyst Activation: To the flask, add this compound (e.g., 0.1 mmol, 10 mol%). Add the chosen anhydrous solvent (e.g., 2.0 mL of methylcyclohexane).
-
Add one equivalent of triethylamine (Et₃N) or diisopropylethylamine (DIPEA) relative to the catalyst (e.g., 0.1 mmol) to the flask to generate the active free-base catalyst. Stir for 5-10 minutes at room temperature.
-
Reagent Addition: Add the ketone/aldehyde (e.g., 1.2 mmol, 1.2 eq) to the solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice-water bath.
-
Slowly add the nitro-olefin (1.0 mmol, 1.0 eq) to the cooled reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir under an inert atmosphere. Monitor its progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for setting up and running a reaction using the catalyst.
Troubleshooting Logic
This flowchart provides a logical path for diagnosing poor reaction outcomes.
References
- 1. CAS 141043-16-5: (3R)-(+)-3-(TRIFLUOROACETAMIDO)PYRROLIDIN… [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
Identifying side products in reactions with (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride
Technical Support Center: (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride
This guide provides troubleshooting advice and frequently asked questions regarding the use of this compound in chemical synthesis. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chiral organic compound featuring a five-membered pyrrolidine ring.[1] The trifluoroacetamido group serves as a protecting group for the amine, enhancing the compound's stability and solubility in polar solvents.[1][2] It is primarily used as a chiral building block in the synthesis of pharmaceuticals and other complex organic molecules, particularly in the development of drugs targeting neurological disorders.[3][4][5] The hydrochloride salt form ensures it is a stable, water-soluble derivative, which is advantageous for handling.[1]
Q2: Under what conditions is the trifluoroacetamide (TFA) protecting group stable or cleaved?
A2: The trifluoroacetyl (TFA) group is known for its unique stability profile. It is notably stable under strongly acidic conditions, which makes it orthogonal to many common acid-labile protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl).[2] Deprotection, or cleavage, of the TFA group is typically achieved under mild basic or reductive conditions, ensuring the integrity of other sensitive functional groups in the molecule.[2]
Q3: Can the stereocenter at the C3 position racemize during a reaction?
A3: While the (3R) configuration is generally stable, there is a potential for epimerization (racemization) at the C3 position under harsh reaction conditions. This is a common concern in the synthesis of pyrrolidine derivatives.[6] For instance, reactions involving strong bases or prolonged exposure to high temperatures could lead to the formation of the (3S)-enantiomer, resulting in a loss of enantiomeric purity. It is crucial to carefully control reaction conditions to maintain the desired stereochemistry.
Troubleshooting Guide: Common Side Products and Issues
This section addresses specific issues that may arise during reactions involving this compound and provides guidance on how to identify and mitigate them.
Issue 1: Incomplete Deprotection or Unintended Partial Deprotection
-
Symptom: Your final product analysis (e.g., NMR, LC-MS) shows a mixture of the desired deprotected product and the starting TFA-protected pyrrolidine.
-
Potential Cause: The basic or reductive conditions used for deprotection were insufficient (e.g., too mild, short reaction time, or low temperature).
-
Troubleshooting Steps:
-
Increase Reaction Time/Temperature: Gradually increase the reaction time or temperature while monitoring the reaction progress by TLC or LC-MS.
-
Stronger Base/Reductant: Consider using a stronger base (e.g., K₂CO₃ in methanol, dilute NaOH) or a different reductive cleavage method.[2][7]
-
Solvent Choice: Ensure the solvent system fully dissolves all reagents. For basic hydrolysis, protic solvents like methanol or ethanol are often effective.
-
Issue 2: Formation of N-Trifluoroacetylated Byproducts on Other Amines
-
Symptom: In reactions involving deprotection followed by another step, you observe trifluoroacetylation of other nucleophiles (amines) in your reaction mixture.[8]
-
Potential Cause: This can occur if the cleaved trifluoroacetyl group is transferred to another reactive amine. This side reaction is a known issue, particularly in solid-phase peptide synthesis where trifluoroacetic acid (TFA) is used for deprotection of other groups.[8]
-
Troubleshooting Steps:
-
Purification after Deprotection: Isolate and purify the deprotected (3R)-3-aminopyrrolidine intermediate before proceeding to the next step. This removes any residual trifluoroacetylating agents.
-
Scavengers: In some contexts, scavengers can be used to trap reactive species, although this is more common in peptide synthesis.[9]
-
Issue 3: Suspected Racemization (Loss of Enantiomeric Purity)
-
Symptom: The observed optical rotation of the final product is lower than expected, or chiral HPLC analysis shows the presence of the undesired (3S)-enantiomer.
-
Potential Cause: Exposure to harsh basic or acidic conditions, or elevated temperatures, may have caused epimerization at the C3 position. The synthesis of optically pure (S)-3-aminopyrrolidine often involves steps with potential for configuration inversion, highlighting the sensitivity of this stereocenter.[6]
-
Troubleshooting Steps:
-
Milder Conditions: Employ the mildest possible reaction conditions (base, temperature) that still afford a reasonable reaction rate.
-
Chiral Analysis: Use chiral HPLC to quantify the enantiomeric excess (e.e.) of your product and compare it to the starting material.
-
Protecting Group Strategy: If racemization is persistent, re-evaluate the overall synthetic strategy. It may be necessary to introduce the chiral center at a later stage or use a different protecting group scheme.
-
Quantitative Data on Side Product Formation
While specific quantitative data for every possible reaction is highly substrate-dependent, the following table summarizes general conditions affecting the stability of the trifluoroacetamide group and potential side reactions.
| Condition | Potential Side Product/Issue | Mitigation Strategy | Reference |
| Strong Acid (e.g., neat TFA) | Trifluoroacetamide group is generally stable. | N/A | [2] |
| Mild Base (e.g., K₂CO₃/MeOH) | Intended Deprotection | Control stoichiometry and temperature to avoid side reactions with other functional groups. | [2] |
| Strong Base (e.g., NaOH, >1M) | Deprotection, potential ester hydrolysis, potential racemization. | Use milder bases (e.g., NH₃/MeOH, K₂CO₃); keep temperatures low. | [7] |
| Reductive Conditions (e.g., NaBH₄) | Intended Deprotection | Ensure compatibility with other functional groups (e.g., esters may be reduced). | [10] |
| High Temperature (> 80 °C) | Potential for racemization and other decomposition pathways. | Conduct reactions at the lowest effective temperature. | [11] |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Base-Mediated Deprotection
This protocol describes a typical procedure for the removal of the trifluoroacetamide protecting group under basic conditions.
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (10-20 volumes).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude (3R)-3-aminopyrrolidine can be purified by distillation or chromatography, or used directly in the next step after solvent removal.
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting decision tree for low product yield.
Reaction Pathway: Deprotection and Potential Side Product
Caption: Pathway for deprotection and potential racemization.
References
- 1. CAS 141043-16-5: (3R)-(+)-3-(TRIFLUOROACETAMIDO)PYRROLIDIN… [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 11. Amino Protecting Groups Stability [organic-chemistry.org]
Purification methods for products derived from (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are recrystallization and column chromatography. Due to its nature as a polar hydrochloride salt, specific techniques within these categories are recommended.
Q2: What are the likely impurities I might encounter?
A2: Common impurities can include unreacted starting materials such as (3R)-3-aminopyrrolidine, excess trifluoroacetylating reagent, by-products from the synthesis, and diastereomers if the chiral purity of the starting material was not high. A thorough analysis of the crude product by techniques like NMR and LC-MS is recommended to identify the impurity profile.
Q3: My compound is highly soluble in many common organic solvents. How can I effectively recrystallize it?
A3: For highly polar compounds like this hydrochloride salt, single-solvent recrystallization from polar solvents like ethanol or isopropanol can be effective. Alternatively, a solvent/anti-solvent system is often successful.[1] This involves dissolving the compound in a minimal amount of a good solvent (e.g., methanol or ethanol) and then gradually adding a poor solvent (an "anti-solvent" such as diethyl ether or toluene) until turbidity is observed, followed by cooling.[1]
Q4: I am having trouble with column chromatography. My compound either streaks badly on silica gel or elutes in the solvent front. What can I do?
A4: Streaking of basic compounds like amines on acidic silica gel is a common issue. To mitigate this, you can use a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia. Alternatively, using a different stationary phase such as alumina or an amine-functionalized silica can be beneficial.[2] If the compound is too polar for normal-phase chromatography, consider reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield after recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | - Ensure you are using the minimum amount of hot solvent for dissolution.- Try a different solvent or a solvent/anti-solvent system.[1]- Cool the solution slowly and for a sufficient amount of time, potentially at sub-ambient temperatures. |
| Oily precipitate instead of crystals | The compound may be hygroscopic or impurities are preventing crystallization. | - Ensure all solvents are anhydrous.- Try scratching the inside of the flask to induce crystallization.- Add a seed crystal if available.- Consider a preliminary purification by a different method (e.g., a quick filtration through a silica plug) to remove some impurities. |
| Persistent impurities after recrystallization | The impurity has similar solubility to the product in the chosen solvent. | - Try a different recrystallization solvent or solvent system.- Perform a second recrystallization.- Consider an alternative purification method like column chromatography. |
| Compound streaking on silica gel column | Strong interaction between the basic amine and acidic silica. | - Add a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase.- Use a less acidic stationary phase like alumina or amine-functionalized silica.[2] |
| Compound elutes with the solvent front in reverse-phase HPLC | The compound is too polar for the C18 stationary phase. | - Use a highly aqueous mobile phase (e.g., 95-99% water) with a suitable buffer.- Employ a polar-modified or polar-endcapped C18 column.- Switch to Hydrophilic Interaction Liquid Chromatography (HILIC).[3] |
| Chiral purity is not sufficient | The purification method is not resolving enantiomers or diastereomers. | - If diastereomers are present, they can often be separated by standard chromatography (silica or reverse-phase).- For enantiomeric purification, chiral HPLC or SFC with a suitable chiral stationary phase (e.g., polysaccharide-based) is required. |
Data Presentation: Comparison of Purification Methods
| Purification Method | Typical Solvents/Mobile Phases | Advantages | Disadvantages | Expected Purity |
| Recrystallization (Single Solvent) | Ethanol, Isopropanol, Methanol | Simple, scalable, can yield high purity crystals. | Finding a suitable solvent can be challenging; potential for significant product loss in the mother liquor. | >99% |
| Recrystallization (Solvent/Anti-solvent) | Methanol/Diethyl Ether, Ethanol/Toluene, Methanol/Water | Good for compounds with high solubility in one solvent and low in another.[1] | Requires careful selection of miscible solvents; can sometimes lead to oiling out. | >99% |
| Normal-Phase Flash Chromatography | Dichloromethane/Methanol with 0.1-1% Triethylamine | Good for removing less polar impurities. | Can have issues with streaking and irreversible adsorption for highly basic compounds. | 95-99% |
| Reverse-Phase Flash Chromatography | Water/Acetonitrile or Water/Methanol with 0.1% Formic or Acetic Acid | Effective for purifying polar compounds. | Can be difficult to remove water from the final product; may require lyophilization. | >98% |
| Chiral HPLC/SFC | Heptane/Ethanol, Supercritical CO2/Methanol (with additives) on a chiral stationary phase | Necessary for separating enantiomers. | Requires specialized equipment and columns; can be expensive and time-consuming to develop a method. | >99.5% enantiomeric excess |
Experimental Protocols
Protocol 1: Recrystallization using Ethanol
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and a stir bar.
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Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to reflux. Add more ethanol dropwise until all the solid has just dissolved.
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Hot Filtration (Optional): If insoluble impurities are observed, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath or refrigerator.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol.
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Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Normal-Phase Flash Chromatography
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Stationary Phase: Silica gel.
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Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) containing 0.5% triethylamine.
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Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or methanol.
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Column Packing and Equilibration: Pack the column with silica gel and equilibrate with the initial mobile phase (e.g., 100% dichloromethane with 0.5% triethylamine).
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Loading and Elution: Load the sample onto the column and begin the elution with the solvent gradient.
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Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Stability issues of (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in aqueous solutions?
A1: The primary stability issue is the hydrolysis of the trifluoroacetamide bond. This reaction is catalyzed by both acidic and basic conditions, leading to the formation of (3R)-3-aminopyrrolidine and trifluoroacetic acid. Basic conditions, in particular, can significantly accelerate this degradation.
Q2: How stable is this compound in neutral aqueous solutions (e.g., water for injection, PBS pH 7.4)?
A2: While more stable than in acidic or basic conditions, gradual hydrolysis can still occur over extended periods, especially at elevated temperatures. For short-term experiments at room temperature, dissolution in a neutral buffer immediately before use is recommended. For long-term storage, it is best to store the compound as a solid at the recommended temperature.
Q3: I observed a new peak in my HPLC chromatogram after my sample was left in a basic buffer. What could this be?
A3: The new peak is likely (3R)-3-aminopyrrolidine, the hydrolysis product. The trifluoroacetamide group is susceptible to cleavage under basic conditions.[1][2][3] You can confirm this by running a standard of (3R)-3-aminopyrrolidine if available, or by using mass spectrometry to identify the mass of the new peak.
Q4: Can I heat an aqueous solution of this compound to aid dissolution?
A4: Heating aqueous solutions, especially if they are acidic or basic, is not recommended as it will accelerate the rate of hydrolysis.[4] If dissolution is slow, consider sonication at room temperature or using a co-solvent if your experimental design permits.
Q5: What are the recommended storage conditions for aqueous stock solutions?
A5: If an aqueous stock solution must be prepared, it is advisable to use a neutral buffer (pH 6-7.5), prepare it fresh, and store it at 2-8°C for no more than 24 hours. For longer-term storage, aliquoting and freezing at -20°C or -80°C may slow degradation, but stability should be verified for your specific conditions.
Troubleshooting Guide
Issue 1: Loss of Potency or Inconsistent Results Over Time
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Observation: The measured concentration of the active compound decreases in subsequent analyses of the same stock solution, or experimental results are not reproducible.
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Potential Cause: Degradation of the compound in your aqueous solution due to hydrolysis.
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Troubleshooting Steps:
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Verify pH: Check the pH of your solution. Solutions outside the neutral range (pH < 6 or > 8) will cause accelerated degradation.
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Prepare Fresh Solutions: Prepare fresh solutions immediately before each experiment. Avoid using stock solutions that have been stored for extended periods, especially at room temperature.
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Review Storage: If storing solutions, ensure they are at an appropriate temperature (2-8°C for short-term, frozen for longer-term) and that the stability under these conditions has been validated.
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Analyze for Degradants: Use a stability-indicating HPLC method to check for the presence of the primary degradant, (3R)-3-aminopyrrolidine. An increase in the degradant peak will correlate with a decrease in the parent compound.
-
Issue 2: Unexpected Peaks in HPLC Analysis
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Observation: One or more new peaks appear in the chromatogram that were not present in the initial analysis of the solid compound.
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Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Identify the Degradant: The most probable degradation product is (3R)-3-aminopyrrolidine resulting from hydrolysis. This will be a more polar compound and likely have a shorter retention time on a reverse-phase column.
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Check Mass: Use LC-MS to determine the mass of the unexpected peak to confirm its identity.
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Perform Forced Degradation: To confirm the identity of the peak, you can intentionally degrade a small sample of the compound (e.g., by adding a small amount of 0.1 M NaOH) and see if the peak of interest increases in size.
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Review Mobile Phase: Ensure the mobile phase itself is not causing degradation. If using very high or low pH mobile phases, degradation can occur on the autosampler.
-
Quantitative Stability Data (Hypothetical)
The following tables present hypothetical data to illustrate the stability profile of this compound under various conditions.
Table 1: Effect of pH on Stability at 25°C
| Time (hours) | % Degradation (pH 3.0) | % Degradation (pH 7.0) | % Degradation (pH 9.0) |
| 0 | 0.0 | 0.0 | 0.0 |
| 4 | 0.5 | < 0.1 | 2.1 |
| 8 | 1.1 | 0.2 | 4.3 |
| 24 | 3.2 | 0.5 | 12.5 |
| 48 | 6.1 | 1.0 | 23.8 |
Table 2: Effect of Temperature on Stability in Neutral Solution (pH 7.0)
| Time (hours) | % Degradation (4°C) | % Degradation (25°C) | % Degradation (40°C) |
| 0 | 0.0 | 0.0 | 0.0 |
| 24 | < 0.1 | 0.5 | 2.5 |
| 48 | 0.2 | 1.0 | 4.9 |
| 72 | 0.3 | 1.6 | 7.3 |
| 168 (1 week) | 0.7 | 3.5 | 15.2 |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
2. Stress Conditions:
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Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C. Withdraw samples at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 1 M NaOH before analysis.
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Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature (25°C). Withdraw samples at 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
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Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Withdraw samples at 2, 8, and 24 hours.
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Thermal Degradation: Store the solid compound in a hot air oven at 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.
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Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be shielded from light.
3. Sample Analysis:
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Dilute all stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
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Analyze by a suitable reverse-phase HPLC method with UV detection.
-
Example HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Trifluoroacetic acid in Water, B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
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Flow Rate: 1.0 mL/min
-
Detection: 210 nm
-
Visualizations
Potential Degradation Pathway
Caption: Primary degradation pathway via hydrolysis.
Experimental Workflow for Stability Testing
Caption: Workflow for a forced degradation study.
References
Troubleshooting a failed synthesis using (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride in their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound?
This compound is a chiral building block commonly used in pharmaceutical synthesis.[1][2] The trifluoroacetamido group enhances its stability and solubility in polar solvents, while the hydrochloride salt form ensures it is a stable, water-soluble solid, which is advantageous for handling and formulation.[2] Its specific stereochemistry is critical for its interaction with biological targets.
Q2: How should this compound be stored?
It is recommended to store the compound at room temperature in a cool, dark place. It is important to protect it from moisture.
Q3: What are the typical applications of this compound?
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. It is also utilized in the development of novel enzyme inhibitors and as a chiral building block in asymmetric synthesis.
Q4: In what solvents is the compound soluble?
Due to the trifluoroacetamido group and its hydrochloride salt form, the compound exhibits good solubility in polar solvents such as water, methanol, and DMF.
Troubleshooting Guide for Failed Syntheses
Issue 1: Incomplete or Failed Amide Coupling Reaction
A common challenge encountered is the incomplete reaction between this compound and a carboxylic acid, resulting in low yields of the desired amide product.
Possible Causes and Solutions:
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Insufficiently Activated Carboxylic Acid: The carboxylic acid partner may not be sufficiently activated for the coupling reaction to proceed to completion.
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Steric Hindrance: Either the carboxylic acid or the pyrrolidine ring may be sterically hindered, preventing the reactants from approaching each other effectively.
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Reduced Nucleophilicity of the Amine: The electron-withdrawing effect of the trifluoroacetamido group can reduce the nucleophilicity of the pyrrolidine nitrogen, making it a less effective nucleophile.
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Solution: Ensure the free amine is liberated from its hydrochloride salt by using a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in the reaction mixture.[7] Using a stronger base might be necessary, but care should be taken to avoid side reactions.
-
Troubleshooting Workflow for Failed Coupling:
Caption: Troubleshooting Decision Tree for Failed Amide Coupling.
Issue 2: Difficulty in Deprotection of the Trifluoroacetamide Group
The trifluoroacetamide protecting group is stable, and its removal can sometimes be challenging without affecting other functional groups in the molecule.
Possible Causes and Solutions:
-
Inappropriate Deprotection Conditions: The chosen method for deprotection may not be effective for the specific substrate.
-
Solution: A variety of conditions can be employed for the removal of the trifluoroacetyl group. Mild basic hydrolysis using aqueous sodium hydroxide or potassium carbonate in methanol is a common method. For more sensitive substrates, other methods like reduction with sodium borohydride in ethanol or treatment with ammonia in methanol can be attempted.[5]
-
-
Presence of Base-Sensitive Functional Groups: The molecule may contain other functional groups that are not stable under the basic conditions required for trifluoroacetamide removal.
-
Solution: If basic hydrolysis is not feasible, consider alternative deprotection strategies. For instance, if the molecule contains an ester that could be hydrolyzed, a reductive deprotection using NaBH4 might be a milder option. Careful evaluation of the substrate's stability is crucial before selecting the deprotection method.
-
Quantitative Data Summary
The following tables provide a comparison of reaction conditions for successful and potentially failed syntheses to aid in troubleshooting.
Table 1: Comparison of Amide Coupling Reaction Conditions
| Parameter | Typical Successful Conditions | Potential Failed Conditions |
| Coupling Reagent | HATU, HBTU, PyBOP | DCC/HOBt (for hindered substrates) |
| Base | DIPEA, NMM (2-3 equivalents) | Insufficient or no base |
| Solvent | DMF, DCM | Protic solvents (e.g., EtOH) |
| Temperature | Room Temperature to 80°C | 0°C to Room Temperature |
| Reaction Time | 2 - 24 hours | < 2 hours |
| Yield | > 80% | < 40% |
Table 2: Comparison of Trifluoroacetamide Deprotection Methods
| Method | Reagents | Temperature | Typical Reaction Time | Potential Issues |
| Basic Hydrolysis | 1M NaOH (aq) or K2CO3/MeOH | Room Temperature | 1 - 4 hours | Hydrolysis of other sensitive functional groups (e.g., esters) |
| Reductive Cleavage | NaBH4/EtOH | 0°C to Room Temperature | 2 - 6 hours | Reduction of other reducible functional groups |
| Ammonolysis | NH3/MeOH | Room Temperature | 12 - 24 hours | Slower reaction rate |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
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To a solution of the carboxylic acid (1.0 eq.) in DMF, add the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq.).
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Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
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Add this compound (1.2 eq.) to the reaction mixture.
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Stir the reaction at room temperature for 4 hours or until completion as monitored by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of the Trifluoroacetamide Group via Basic Hydrolysis
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Dissolve the trifluoroacetamide-protected compound (1.0 eq.) in a mixture of methanol and water (e.g., 3:1 v/v).
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Add potassium carbonate (3.0 eq.) to the solution.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
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Once the reaction is complete, neutralize the mixture with 1N HCl.
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Remove the methanol under reduced pressure.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate to afford the deprotected amine.
Visualizations
Experimental Workflow for a Typical Synthesis:
Caption: General two-step synthetic workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 141043-16-5: (3R)-(+)-3-(TRIFLUOROACETAMIDO)PYRROLIDIN… [cymitquimica.com]
- 3. peptide.com [peptide.com]
- 4. scilit.com [scilit.com]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. researchgate.net [researchgate.net]
- 7. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine hydrochloride (CAS 141043-16-5)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of reaction conditions for the synthesis of (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine hydrochloride. The synthesis primarily involves the trifluoroacetylation of (3R)-3-aminopyrrolidine. Careful control of reaction parameters such as solvent, temperature, and the choice of trifluoroacetylating agent is crucial for achieving high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis involves the reaction of (3R)-3-aminopyrrolidine with a suitable trifluoroacetylating agent. This is an acylation reaction where the amino group of the pyrrolidine ring is protected with a trifluoroacetyl group. The resulting product is then typically converted to its hydrochloride salt for improved stability and handling.[1][2]
Q2: What are the common trifluoroacetylating agents used for this synthesis?
Several reagents can be used for the trifluoroacetylation of amines. The choice of agent can impact reactivity, byproducts, and overall cost. Common agents include:
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Trifluoroacetic anhydride: A highly reactive agent, but its use can be limited by unfavorable solubility characteristics and the potential for side reactions.[3]
-
S-ethyl trifluorothioacetate: Overcomes some of the disadvantages of trifluoroacetic anhydride but can produce odoriferous byproducts.[3]
-
Alkyl trifluoroacetates: These reagents are sensitive to hydrolysis and are often used in excess.[3]
-
Polymer-bound trifluoroacetylation reagents: These offer the advantage of simple product isolation through filtration and are recyclable.[3]
Q3: What are the recommended solvents for the trifluoroacetylation of (3R)-3-aminopyrrolidine?
Anhydrous inert solvents are preferred to prevent the hydrolysis of the trifluoroacetylating agent. Commonly used solvents include:
Q4: What is the optimal reaction temperature?
The reaction temperature can be varied depending on the reactivity of the chosen trifluoroacetylating agent and the solvent used. A general range is from room temperature up to the reflux temperature of the solvent (around 85°C).[3] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | - Incomplete reaction. - Hydrolysis of the trifluoroacetylating agent. - Suboptimal reaction temperature. | - Increase reaction time or temperature. - Ensure the use of anhydrous solvents and inert atmosphere (e.g., nitrogen or argon).[3] - Optimize temperature based on TLC or LC-MS monitoring. |
| Impure Product | - Presence of unreacted starting material. - Formation of byproducts from side reactions. - Residual solvent. | - Adjust the stoichiometry of the reactants. - Purify the crude product using column chromatography or recrystallization. - Ensure complete removal of solvent under vacuum. |
| Formation of Side Products | - Over-reaction or reaction with other functional groups (if present). - Racemization of chiral centers. | - Use a milder trifluoroacetylating agent. - Control the reaction temperature carefully. - The use of polymer-bound reagents has been shown to prevent racemization.[3] |
| Difficulty in Product Isolation | - Product is highly soluble in the reaction solvent. - Emulsion formation during aqueous workup. | - Choose a solvent in which the product has lower solubility for precipitation. - Break emulsions by adding brine or filtering through celite. |
Experimental Protocols
General Protocol for Trifluoroacetylation using a Polymer-Bound Reagent [3]
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Preparation: Suspend the polymer-bound trifluoroacetylating reagent in an anhydrous inert solvent (e.g., dry dioxane or anhydrous THF) under an inert atmosphere (nitrogen or argon).
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Reaction: Add a solution of (3R)-3-aminopyrrolidine in the same solvent to the suspension.
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Temperature: Stir the reaction mixture at a controlled temperature, ranging from room temperature to the reflux temperature of the solvent (up to 85°C), and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture to remove the polymer resin.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude N-trifluoroacetylated product.
-
Purification: Purify the crude product by a suitable method such as column chromatography or recrystallization.
-
Salt Formation: Dissolve the purified product in a suitable solvent and treat with a solution of HCl in an appropriate solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt. Filter and dry the salt.
Data Presentation
Table 1: Comparison of Trifluoroacetylating Agents
| Agent | Advantages | Disadvantages |
| Trifluoroacetic anhydride | High reactivity. | High reactivity can lead to side reactions; unfavorable solubility characteristics.[3] |
| S-ethyl trifluorothioacetate | Less reactive than the anhydride. | Formation of odoriferous byproducts.[3] |
| Alkyl trifluoroacetates | Commercially available. | Sensitive to hydrolysis; often require excess amounts.[3] |
| Polymer-bound reagents | Easy product isolation; recyclable; no racemization.[3] | May have lower reactivity; higher initial cost. |
Visualizations
Experimental Workflow for Trifluoroacetylation
Caption: A general experimental workflow for the synthesis of this compound.
Logical Relationship of Optimization Parameters
Caption: Key parameters influencing the optimization of the synthesis reaction.
References
(3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride solubility challenges and solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility challenges and solutions for (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
A1: this compound is a chiral organic compound commonly used as a building block in pharmaceutical research and synthesis.[1][2] It is a white to off-white crystalline powder. The presence of the trifluoroacetamido group and its formulation as a hydrochloride salt enhance its polarity, making it generally soluble in polar solvents, particularly water.[1][2]
Q2: In which solvents is this compound typically soluble?
A2: While specific quantitative data is not widely published, it is known to be soluble in water. Based on its chemical structure (a polar organic salt), it is also expected to have some degree of solubility in other polar solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound at room temperature in a tightly closed container, protected from moisture.
Q4: Is this compound hygroscopic?
A4: As a hydrochloride salt, there is a potential for it to be hygroscopic (to absorb moisture from the air). This can affect its physical properties and stability. It is crucial to store it in a dry environment. The degree of hygroscopicity can be classified from non-hygroscopic to very hygroscopic based on its moisture uptake under specific conditions.
Troubleshooting Guide
Issue 1: The compound is not dissolving completely in water at my desired concentration.
-
Possible Cause 1: Saturation. You may be exceeding the compound's intrinsic solubility limit in water at the current temperature.
-
Solution:
-
Increase the solvent volume: Add more water to decrease the overall concentration.
-
Gentle heating: Warm the solution gently (e.g., in a 30-40°C water bath) to increase solubility. Be cautious, as excessive heat may degrade the compound.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process by breaking down particle agglomerates.
-
-
-
Possible Cause 2: pH of the solution. The solubility of amine hydrochloride salts can be pH-dependent.
-
Solution:
-
Adjusting pH: Since it is the salt of a weak base, its solubility is generally higher in acidic to neutral pH. Ensure your water is not basic. If using a buffer, check its pH.
-
-
-
Possible Cause 3: Common Ion Effect. If your aqueous solution contains a high concentration of chloride ions from another source (e.g., HCl, NaCl), it may suppress the dissolution of the hydrochloride salt.
-
Solution:
-
Use a different buffer system: If possible, switch to a buffer that does not contain chloride ions.
-
Use pure water: Dissolve the compound in deionized water before adding it to a buffered solution.
-
-
Issue 2: The compound precipitates out of solution after being dissolved.
-
Possible Cause 1: Temperature change. If the solution was heated to dissolve the compound, it might precipitate upon cooling to room temperature.
-
Solution:
-
Maintain temperature: Keep the solution at the temperature at which it was fully dissolved if your experiment allows.
-
Prepare fresh: Prepare the solution immediately before use.
-
-
-
Possible Cause 2: Change in pH. A shift in the pH of the solution to a more basic range can cause the free base form of the pyrrolidine to precipitate.
-
Solution:
-
Maintain pH: Ensure the pH of your solution remains in the acidic to neutral range where the hydrochloride salt is most soluble.
-
-
Issue 3: I need to dissolve the compound in an organic solvent for my experiment.
-
Possible Cause: Solvent Polarity. The compound's solubility will vary in different organic solvents.
-
Solution:
-
Test different polar aprotic solvents: Start with small-scale solubility tests in solvents like DMSO or DMF.
-
Test polar protic solvents: Methanol and ethanol are also good candidates for initial testing.
-
Use of co-solvents: A mixture of solvents can sometimes be effective. For example, dissolving in a small amount of DMSO first and then diluting with ethanol or a buffer.
-
-
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Observations |
| Water | Soluble | Forms a clear, colorless solution. |
| Methanol | Likely Soluble | Expected to be soluble due to its polar nature. |
| Ethanol | Likely Soluble | Expected to be soluble due to its polar nature. |
| DMSO | Likely Soluble | Expected to be soluble due to its polar nature. |
| Acetonitrile | Sparingly Soluble to Insoluble | Lower polarity may limit solubility. |
| Dichloromethane | Insoluble | Non-polar nature makes it a poor solvent. |
| Toluene | Insoluble | Non-polar nature makes it a poor solvent. |
Experimental Protocols
Protocol 1: Determination of Approximate Solubility
This protocol outlines a method to estimate the solubility of the compound in a chosen solvent.
Materials:
-
This compound
-
Selected solvent (e.g., Water, Ethanol)
-
Analytical balance
-
Vortex mixer
-
Small vials (e.g., 1.5 mL or 2 mL)
-
Pipettors
Procedure:
-
Weigh out a small, known amount of the compound (e.g., 2 mg) and place it into a vial.
-
Add a small, measured volume of the solvent (e.g., 100 µL) to the vial.
-
Vortex the vial for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If the compound has dissolved, add another known amount (e.g., 2 mg) and repeat steps 3 and 4.
-
If the compound has not dissolved, add another measured volume of the solvent (e.g., 100 µL) and repeat steps 3 and 4.
-
Continue this process until a saturated solution is achieved (i.e., solid material remains undissolved after thorough mixing).
-
Calculate the approximate solubility in mg/mL.
Protocol 2: Preparation of a Stock Solution
This protocol describes the preparation of a stock solution at a desired concentration.
Materials:
-
This compound
-
Chosen solvent
-
Analytical balance
-
Volumetric flask
-
Vortex mixer or magnetic stirrer
Procedure:
-
Calculate the mass of the compound needed to achieve the desired concentration in the chosen volume.
-
Accurately weigh the calculated mass of the compound and transfer it to the volumetric flask.
-
Add a portion of the solvent to the flask (approximately half of the final volume).
-
Mix the contents of the flask by swirling, vortexing, or using a magnetic stirrer until the compound is fully dissolved. Gentle warming or sonication may be used if necessary.
-
Once dissolved, add the solvent to the flask up to the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Store the stock solution under appropriate conditions (e.g., at 4°C, protected from light).
Visualizations
Caption: Troubleshooting workflow for dissolution issues.
Caption: Workflow for preparing a stock solution.
References
Technical Support Center: Scaling Up Reactions with (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this key pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the trifluoroacetylation of (3R)-3-aminopyrrolidine?
A1: The primary challenges include managing the exothermic nature of the reaction, ensuring efficient mixing to maintain homogeneity and prevent localized hotspots, controlling impurity formation, and ensuring the physical properties of the final product are suitable for large-scale handling and isolation.
Q2: How does the choice of trifluoroacetylating agent impact scale-up?
A2: Trifluoroacetic anhydride (TFAA) is a common reagent for this transformation.[1] While highly reactive, its reaction is very exothermic and generates trifluoroacetic acid as a byproduct, which can affect the acid-base profile of the reaction mixture. Careful control of addition rates and temperature is crucial to prevent runaway reactions and side product formation.[1] Alternative, less reactive acylating agents may be considered, but this could require longer reaction times or higher temperatures, impacting process efficiency.
Q3: What are the typical impurities encountered during the synthesis and scale-up?
A3: Impurities can arise from several sources. Over-acylation or side reactions involving the pyrrolidine ring are possible. Diastereomeric impurities may also be a concern if the starting material's chiral purity is not maintained. Residual solvents and unreacted starting materials are also common impurities that need to be controlled to meet pharmaceutical standards.
Q4: How can I best control the stereochemical purity of the final product during scale-up?
A4: Maintaining stereochemical purity requires careful control of reaction conditions. Racemization can occur under harsh basic or acidic conditions or at elevated temperatures. It is essential to use a reliable analytical method, such as chiral HPLC, to monitor the enantiomeric excess (ee) throughout the process and during final product analysis.
Q5: What are the key safety considerations for handling this compound and its synthesis at scale?
A5: The hydrochloride salt form is generally a stable, water-soluble solid, which is advantageous for handling.[2] However, like many fine chemicals, inhalation of dust should be avoided. The synthesis process, particularly when using trifluoroacetic anhydride, involves corrosive and reactive materials that require appropriate personal protective equipment (PPE) and engineering controls, such as fume hoods or closed reactor systems.[1] The exothermic nature of the acylation step necessitates robust temperature control and emergency cooling plans at larger scales.
Troubleshooting Guides
Problem 1: Low Yield Upon Scale-Up
| Potential Cause | Troubleshooting Action |
| Inefficient Mixing | Inadequate mixing can lead to localized concentration gradients and reduced reaction rates.[3] Solution: Transition from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure better agitation in larger vessels.[4] |
| Poor Temperature Control | The trifluoroacetylation reaction is exothermic. Localized overheating can lead to side reactions and degradation of the product.[5] Solution: Ensure the reactor has sufficient heat transfer capacity. Use a jacketed reactor with a reliable temperature control unit. Consider slower, controlled addition of the trifluoroacetylating agent to manage the exotherm. |
| Reagent Stoichiometry | Inaccurate reagent charging at a larger scale can lead to incomplete conversion or excess unreacted starting material. Solution: Calibrate all balances and flowmeters. Double-check calculations for scaling up reagent quantities. Consider adding a slight excess of the limiting reagent if it can be easily removed during workup. |
| Side Reactions | At higher concentrations or longer reaction times typical of scale-up, side reactions may become more prevalent. Solution: Analyze the impurity profile to identify major side products. Adjust reaction conditions (e.g., lower temperature, shorter reaction time, different base) to minimize their formation. |
Problem 2: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Action |
| Product is an Oil or Gummy Solid | The hydrochloride salt should be a crystalline solid.[6] If it oils out, it could be due to impurities or residual solvent. Solution: Ensure the reaction has gone to completion and that the workup procedure effectively removes byproducts. Perform a solvent swap to a suitable crystallization solvent. Consider anti-solvent crystallization. |
| Poor Filtration Characteristics | Small particle size or amorphous material can lead to slow filtration times. Solution: Optimize the crystallization process to obtain larger, more uniform crystals. Control the cooling rate and agitation during crystallization. Consider aging the slurry to allow for crystal growth. |
| Hygroscopicity | The product may absorb atmospheric moisture, making it difficult to handle and dry.[7][8] Solution: Handle the isolated solid in a low-humidity environment (e.g., glove box or dry room). Use a suitable drying method, such as a vacuum oven with a nitrogen bleed. |
| Ineffective Purification by Recrystallization | Impurities may co-crystallize with the product. Solution: Screen for a more effective recrystallization solvent system that provides a good balance between product solubility at high temperature and insolubility at low temperature, while leaving impurities in the mother liquor.[9] |
Data Presentation: Illustrative Scale-Up Comparison
The following table presents hypothetical data to illustrate common trends observed during the scale-up of the trifluoroacetylation of (3R)-3-aminopyrrolidine. Actual results may vary depending on specific experimental conditions.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Key Observations & Considerations |
| Yield | 92% | 85% | A modest decrease in yield is common due to challenges in maintaining optimal conditions at a larger scale.[3] |
| Purity (HPLC, Area %) | 99.5% | 98.8% | Impurity profiles often change with scale; new minor impurities may appear. |
| Enantiomeric Excess (ee %) | >99.8% | 99.5% | Potential for slight racemization under prolonged or more aggressive conditions at scale. |
| Reaction Time | 2 hours | 4 hours | Slower reagent addition and heat transfer limitations can extend reaction times. |
| Cycle Time | 8 hours | 24 hours | Includes reaction, workup, isolation, and drying, which are all typically longer at scale. |
Experimental Protocols
Lab Scale Synthesis of this compound (10 g)
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add (3R)-3-aminopyrrolidine (10.0 g) and dichloromethane (DCM, 100 mL).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Salt Formation and Isolation: To the DCM solution, add a solution of HCl in isopropanol (1.2 equivalents). Stir for 30 minutes. If no precipitate forms, reduce the volume of DCM under reduced pressure and add methyl tert-butyl ether (MTBE) as an anti-solvent to induce crystallization.
-
Drying: Collect the solid by filtration, wash with cold MTBE, and dry in a vacuum oven at 40 °C to a constant weight.
Pilot Scale Synthesis of this compound (1 kg)
-
Reactor Preparation: Ensure a 20 L jacketed glass reactor is clean, dry, and inerted with nitrogen.
-
Charging: Charge (3R)-3-aminopyrrolidine (1.0 kg) and DCM (10 L) to the reactor.
-
Cooling: Cool the reactor contents to 0-5 °C using the jacketed temperature control unit.
-
Reagent Addition: Add trifluoroacetic anhydride (1.1 equivalents) to the reactor via a calibrated pump over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction for completion by HPLC.
-
Workup: Carefully add saturated aqueous sodium bicarbonate solution to the reactor to quench the reaction and neutralize the mixture. Separate the lower organic layer.
-
Salt Formation and Isolation: Charge the organic layer back to the reactor and add a solution of HCl in isopropanol (1.2 equivalents). Stir for 1-2 hours to allow for crystallization. If necessary, concentrate the solution and add an anti-solvent like MTBE to improve yield.
-
Drying: Isolate the product by filtration using a Nutsche filter/dryer. Wash the cake with cold MTBE and dry under vacuum at 40 °C until the desired residual solvent levels are met.
Visualizations
Caption: A comparison of the experimental workflow at lab and pilot scales.
Caption: A logical diagram for troubleshooting low yield during scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 141043-16-5: (3R)-(+)-3-(TRIFLUOROACETAMIDO)PYRROLIDIN… [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 5. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Behavior of hygroscopic pharmaceutical aerosols and the influence of hydrophobic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. cphi-online.com [cphi-online.com]
Technical Support Center: Stereoselective Synthesis Using (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride
Welcome to the Technical Support Center for stereoselective synthesis utilizing (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing your synthetic routes. The following frequently asked questions (FAQs) and troubleshooting guides are based on established principles of asymmetric synthesis with chiral auxiliaries, as direct experimental data for this specific reagent is limited in published literature.
Frequently Asked Questions (FAQs)
Q1: What are the key features of this compound that make it a potential chiral auxiliary?
A1: this compound possesses several features that suggest its utility as a chiral auxiliary:
-
Chiral Scaffold: The pyrrolidine ring has a fixed (R) stereocenter, providing a chiral environment to influence the stereochemical outcome of reactions at a prochiral center.
-
Rigid Structure: The five-membered ring structure offers conformational rigidity, which is crucial for effective stereochemical control.
-
Trifluoroacetamido Group: The trifluoroacetamido group can influence the steric and electronic environment around the reaction center. Its electron-withdrawing nature can affect the acidity of adjacent protons and the reactivity of nearby functional groups.
-
Solubility: The hydrochloride salt form generally imparts good solubility in polar solvents, which can be advantageous for certain reaction conditions.[1]
Q2: I am observing low diastereoselectivity in my reaction. What are the common causes and how can I improve it?
A2: Low diastereoselectivity is a frequent challenge in asymmetric synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by exploiting smaller energy differences between the diastereomeric transition states.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the conformation of the substrate-auxiliary conjugate and the transition state geometry. It is advisable to screen a range of solvents, from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., THF, CH2Cl2) and polar protic (e.g., ethanol), if compatible with the reaction chemistry.
-
Lewis Acid/Base Additives: The choice of a Lewis acid or base can be critical. For enolate alkylations, for instance, the nature of the counter-ion (e.g., Li+, Na+, K+) and the presence of additives like LiCl can influence aggregation states and transition state organization.
-
Steric Hindrance: The steric bulk of the reactants and reagents can play a decisive role. Consider modifying the steric properties of your substrate or electrophile/nucleophile to enhance facial discrimination by the chiral auxiliary.
Q3: How can I remove the (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine auxiliary after the stereoselective transformation?
A3: The trifluoroacetamide group is a robust protecting group that can be cleaved under specific conditions. The choice of method depends on the stability of your desired product to the cleavage reagents. Common methods for the cleavage of the trifluoroacetyl group include:
-
Basic Hydrolysis: Treatment with mild aqueous bases such as sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) in methanol/water is a common method. Stronger bases like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) can also be used, but may risk epimerization or other side reactions.
-
Ammonolysis: Using ammonia in methanol (NH3/MeOH) can be an effective and mild method for deprotection.
-
Reductive Cleavage: In some cases, sodium borohydride (NaBH4) in ethanol can be used to remove the trifluoroacetyl group.
It is crucial to perform small-scale test reactions to determine the optimal cleavage conditions for your specific substrate to maximize yield and minimize side reactions.
Q4: I am having difficulty separating the resulting diastereomers. What purification strategies can I employ?
A4: The separation of diastereomers can be challenging due to their similar physical properties. However, several chromatographic techniques can be effective:
-
Flash Column Chromatography: This is the most common method. Careful optimization of the solvent system (eluent) is key. A shallow gradient of a more polar solvent in a non-polar solvent often provides the best separation. Testing various solvent systems using thin-layer chromatography (TLC) is essential prior to running the column.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be powerful tools for separating diastereomers. Chiral stationary phases are generally not necessary for separating diastereomers.
-
Supercritical Fluid Chromatography (SFC): SFC can offer advantages in terms of speed and resolution for certain classes of compounds.
Troubleshooting Guides
Guide 1: Low Diastereomeric Ratio (d.r.) in Asymmetric Alkylation
This guide provides a systematic approach to improving the diastereoselectivity of an alkylation reaction using a substrate derived from (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine.
| Parameter | Potential Issue | Troubleshooting Steps | Expected Outcome |
| Temperature | Reaction temperature is too high, leading to non-selective pathways. | Decrease the reaction temperature incrementally (e.g., from room temperature to 0 °C, -20 °C, -78 °C). | Improved diastereomeric ratio. |
| Solvent | The solvent may not effectively promote the desired rigid chelated transition state. | Screen a variety of aprotic solvents with different polarities (e.g., Toluene, THF, Dichloromethane, Diethyl ether). | Identification of a solvent that enhances diastereoselectivity. |
| Base/Counter-ion | The base used for deprotonation and the resulting counter-ion can affect enolate geometry and aggregation. | Experiment with different lithium amide bases (e.g., LDA, LiHMDS) or sodium/potassium bases (e.g., NaHMDS, KHMDS). | A change in the counter-ion may lead to a more organized transition state and higher d.r. |
| Additives | Lack of coordinating additives can lead to a less ordered transition state. | Add lithium chloride (LiCl) to the reaction mixture, which is known to break up enolate aggregates. | Increased diastereoselectivity due to the formation of monomeric enolate species. |
| Electrophile | The steric bulk of the electrophile may be insufficient for effective facial discrimination. | If possible, use a bulkier alkylating agent to increase steric interactions with the chiral auxiliary. | Enhanced facial bias leading to a higher d.r. |
Experimental Protocols (Generalized)
As specific literature examples for the use of this compound as a chiral auxiliary are scarce, the following protocols are generalized based on well-established procedures for similar chiral pyrrolidine-based auxiliaries. These should be considered as starting points and will require optimization for your specific application.
Protocol 1: General Procedure for Asymmetric Alkylation of a Ketone
-
Amide Formation: Couple the ketone of interest to (3R)-(+)-3-aminopyrrolidine (obtained by deprotection of the trifluoroacetamide and neutralization of the hydrochloride) using a suitable coupling agent (e.g., DCC, EDC) to form the corresponding enamine or imine precursor. Subsequent acylation of the pyrrolidine nitrogen can be performed if necessary.
-
Deprotonation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the substrate in anhydrous THF. Cool the solution to -78 °C. Add a solution of a strong base (e.g., 1.1 equivalents of LDA in THF) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the electrophile (e.g., 1.2 equivalents of an alkyl halide) to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for a specified time (e.g., 2-4 hours), monitoring by TLC.
-
Quenching and Work-up: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.
Protocol 2: General Procedure for Cleavage of the Trifluoroacetyl Group
-
Reaction Setup: Dissolve the purified diastereomer in a mixture of methanol and water (e.g., 3:1 v/v).
-
Base Addition: Add an excess of a mild base (e.g., 3-5 equivalents of K2CO3) to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Work-up: Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Purify the deprotected product by column chromatography if necessary.
Visualizations
Caption: A generalized workflow for a typical asymmetric synthesis using a chiral auxiliary.
Caption: A decision-making flowchart for troubleshooting low diastereoselectivity.
References
Validation & Comparative
A Comparative Analysis of (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride and its (3S) Enantiomer: A Data Gap in Biological Activity
A comprehensive review of available scientific literature reveals a significant gap in the direct comparative biological data for (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride and its (3S) enantiomer. While the principles of stereochemistry suggest that these enantiomers likely exhibit different biological activities, specific experimental evidence to support this for these particular compounds is not publicly available.
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, with the stereochemistry of its substituents playing a crucial role in determining the pharmacological profile of drug candidates. The spatial arrangement of atoms in enantiomers can lead to significant differences in their interaction with chiral biological targets such as enzymes and receptors. This can result in one enantiomer being therapeutically active while the other is inactive or even responsible for undesirable side effects.
Both this compound and its (3S) counterpart are recognized commercially as valuable chiral building blocks in the synthesis of more complex pharmaceutical agents. Their utility in drug discovery stems from the unique properties conferred by the trifluoroacetamido group and the defined stereochemistry of the pyrrolidine ring. However, published research has focused on their application in synthetic chemistry rather than a direct, head-to-head comparison of their intrinsic biological activities.
The Need for Comparative Studies
To provide a thorough and objective comparison as requested, dedicated biological studies would be necessary. Such research would typically involve a series of experiments designed to elucidate and quantify the pharmacological effects of each enantiomer.
Hypothetical Experimental Workflow:
A logical workflow to compare the biological activities of the (3R) and (3S) enantiomers would involve several key stages. This process would begin with broad screening to identify any biological effects and progressively narrow down to specific mechanisms of action.
Caption: Hypothetical workflow for comparing the biological activity of enantiomers.
Data Presentation: A Template for Future Research
Should comparative data become available, a structured presentation would be essential for clear interpretation. The following table templates illustrate how quantitative data on the biological activity of the two enantiomers could be presented.
Table 1: Comparative Receptor Binding Affinity
| Target Receptor | (3R) Enantiomer Ki (nM) | (3S) Enantiomer Ki (nM) | Fold Difference |
| e.g., Receptor X | Value | Value | Value |
| e.g., Receptor Y | Value | Value | Value |
Table 2: Comparative Enzyme Inhibition
| Target Enzyme | (3R) Enantiomer IC50 (µM) | (3S) Enantiomer IC50 (µM) | Fold Difference |
| e.g., Enzyme A | Value | Value | Value |
| e.g., Enzyme B | Value | Value | Value |
Conclusion
A Comparative Guide to Chiral Pyrrolidine Reagents in Asymmetric Synthesis: A Focus on (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral pyrrolidine derivatives have emerged as a powerful class of organocatalysts, facilitating a wide array of asymmetric transformations with high efficiency and stereoselectivity. This guide provides a comparative overview of various chiral pyrrolidine reagents, with a special focus on the structural attributes of (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride . Due to a lack of published performance data for this specific reagent as an organocatalyst, this guide will present experimental data for well-established chiral pyrrolidine catalysts in a benchmark reaction—the asymmetric Michael addition. This will be followed by a discussion on the potential catalytic role of this compound based on its structural features.
The Landscape of Chiral Pyrrolidine Organocatalysts
The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a privileged structure in asymmetric catalysis.[1] The chirality of the pyrrolidine ring, coupled with various substituents, creates a defined chiral environment that can effectively control the stereochemical outcome of a reaction. Prominent examples of chiral pyrrolidine reagents include the naturally occurring amino acid L-proline and its synthetic derivatives, such as diarylprolinol silyl ethers. These catalysts are known to activate substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.
This compound: A Structural Perspective
This compound is a chiral organic compound featuring a pyrrolidine ring.[2] Its key structural characteristics include:
-
A Chiral Pyrrolidine Core: The (3R) configuration provides a specific stereochemical environment.
-
A Trifluoroacetamido Group: This electron-withdrawing group can influence the acidity of the N-H proton and potentially engage in hydrogen bonding interactions, which are crucial for substrate activation and stereocontrol. The trifluoromethyl group also enhances the compound's stability and modulates its solubility.
-
Hydrochloride Salt: This form enhances the compound's stability and water solubility, which can be advantageous for handling and for reactions conducted in aqueous or protic media.[3]
While primarily documented as a versatile building block in the synthesis of pharmaceuticals, particularly for neurological disorders, its structural similarity to known organocatalysts suggests potential applications in asymmetric synthesis.[4]
Performance in a Benchmark Reaction: Asymmetric Michael Addition
The asymmetric Michael addition of a ketone to a nitroalkene is a widely used benchmark reaction to evaluate the performance of chiral organocatalysts. The resulting γ-nitro carbonyl compounds are valuable synthetic intermediates.
Below is a summary of the performance of several well-established chiral pyrrolidine catalysts in the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene.
Table 1: Performance of Chiral Pyrrolidine Catalysts in the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Temp. (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| L-Proline | 20 | Ethanol | 48 | RT | 50 | - | 59 | [5] |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | 10 | Toluene | 2 | RT | 98 | 93:7 | 99 | [6] |
| (1R,2R)-N1-((S)-pyrrolidin-2-ylmethyl)cyclohexane-1,2-diamine | 20 | CH2Cl2 | 48 | RT | 85 | 91:9 | 92 | [6] |
| Pyrrolidine-Thiourea Derivative | 20 | Toluene | 24 | RT | 95 | 95:5 | 98 |
Note: The performance of this compound in this reaction is not documented in the reviewed literature. The data presented is for comparative purposes to illustrate the efficacy of other chiral pyrrolidine reagents.
Experimental Protocol: Asymmetric Michael Addition
The following is a general experimental protocol for the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene, which can be adapted to screen different chiral pyrrolidine catalysts.
Materials:
-
Chiral pyrrolidine catalyst (e.g., L-proline, 10-30 mol%)
-
trans-β-nitrostyrene (1.0 equiv)
-
Cyclohexanone (10 equiv)
-
Anhydrous solvent (e.g., Toluene, CH2Cl2, Ethanol)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the chiral pyrrolidine catalyst.
-
Add the anhydrous solvent and stir the mixture.
-
Add trans-β-nitrostyrene to the solution.
-
Add cyclohexanone to the reaction mixture.
-
Stir the reaction at the desired temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched (e.g., with a saturated aqueous solution of NH4Cl).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product are determined by appropriate analytical techniques (e.g., NMR and chiral HPLC).
Mechanistic Insight and the Potential Role of the Trifluoroacetamido Group
The catalytic cycle of proline-type catalysts in the Michael addition typically involves the formation of an enamine intermediate between the catalyst and the ketone. This enamine then attacks the nitroalkene in a stereocontrolled manner. The stereoselectivity is governed by the chiral environment created by the catalyst, which directs the approach of the electrophile to one face of the enamine.
References
- 1. mdpi.com [mdpi.com]
- 2. (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine HCl | Chemrio [chemrio.com]
- 3. Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Cost-effective alternatives to (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride in synthesis
For researchers, scientists, and drug development professionals, the synthesis of chiral building blocks is a critical and often costly aspect of pharmaceutical development. (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride is a valuable intermediate, but its cost can be a significant factor in large-scale synthesis. This guide provides a comprehensive comparison of cost-effective alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most efficient synthetic strategy.
The importance of chiral pyrrolidines is well-established, with their rigid scaffold being a privileged motif in a multitude of FDA-approved drugs and clinical candidates, including Janus kinase (JAK) inhibitors.[1][2] The trifluoroacetamido protecting group offers certain advantages in terms of stability and reactivity, but exploring alternatives can lead to significant cost savings and more environmentally benign processes. This guide examines three primary alternative strategies: the use of the more common Boc-protected analogue, synthesis from inexpensive chiral pool starting materials, and the application of recoverable prolinol-derived chiral auxiliaries.
At a Glance: Comparison of Synthetic Strategies
| Strategy | Key Intermediate/Auxiliary | Starting Material | Key Advantages | Key Disadvantages |
| Reference Compound | (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine HCl | (3R)-3-Aminopyrrolidine derivative | High purity, well-defined reactivity. | High cost of the trifluoroacetylating agent and the starting pyrrolidine. |
| Alternative 1 | (3R)-Boc-3-aminopyrrolidine | (3R)-3-Amino-1-benzylpyrrolidine or L-Aspartic Acid | Lower cost of Boc protecting group, well-established synthesis.[3] | May require an additional deprotection step compared to the trifluoroacetamido group in some applications. |
| Alternative 2 | (3R)-3-Aminopyrrolidine derivative | L-Aspartic Acid or L-Proline | Very low cost of starting materials.[3][4][5][6][7][8][9][10] | Multi-step synthesis with potential for lower overall yield.[3] |
| Alternative 3 | (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | L-Proline | Recoverable and reusable chiral auxiliary, high diastereoselectivity.[11] | Requires additional steps for auxiliary attachment and removal. |
| Alternative 4 | Biocatalytic Synthesis | Racemic or prochiral precursors | High enantioselectivity, environmentally friendly, mild reaction conditions.[12][13] | May require specific enzymes and cofactors, potentially longer reaction times.[14] |
In-Depth Comparison of Alternatives
Alternative 1: (3R)-Boc-3-aminopyrrolidine
(3R)-Boc-3-aminopyrrolidine is a widely used and commercially available alternative. The tert-butoxycarbonyl (Boc) protecting group is common in peptide synthesis and offers straightforward protection and deprotection protocols.
Performance Data:
| Synthetic Route | Starting Material | Overall Yield | Enantiomeric Excess (e.e.) | Reference |
| From (3R)-3-Amino-1-benzylpyrrolidine | (3R)-3-Amino-1-benzylpyrrolidine | ~95% | >98% | [3] |
| From L-Aspartic Acid | L-Aspartic Acid | Moderate (multi-step) | >95% | [3] |
| Photoenzymatic Synthesis | Pyrrolidine | up to 90% conversion | >99% | [13] |
Cost-Effectiveness Analysis: The primary cost saving comes from the use of di-tert-butyl dicarbonate (Boc-anhydride) which is generally less expensive than trifluoroacetic anhydride. The synthesis from L-aspartic acid is particularly cost-effective due to the low price of the starting material. Current market prices for L-aspartic acid are approximately $0.10 - $0.75 per gram, while (3R)-Boc-3-aminopyrrolidine can range from $1.75 to $18.50 per gram depending on the supplier and quantity.[4][6][8][15][16]
Experimental Workflow: Synthesis of (3R)-Boc-3-aminopyrrolidine from (3R)-3-Amino-1-benzylpyrrolidine
Caption: Workflow for the synthesis of (3R)-Boc-3-aminopyrrolidine.
Alternative 2: Synthesis from L-Proline (via Prolinol-Derived Chiral Auxiliaries)
Instead of using a pre-synthesized chiral pyrrolidine, an alternative strategy is to use a chiral auxiliary derived from the inexpensive amino acid L-proline.[11][17] (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) is a well-known example that can be used to induce chirality in a substrate, and can then be removed and recovered.[17]
Performance Data for Asymmetric Alkylation using SAMP:
| Ketone | Electrophile | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) | Yield | Reference |
| Cyclohexanone | Methyl Iodide | >95% | >95% | 70-85% | [17] |
| Propiophenone | Ethyl Iodide | >95% | >95% | 75-90% | [17] |
| Acetone | Benzyl Bromide | >90% | >90% | 65-80% | [17] |
Cost-Effectiveness Analysis: The primary economic advantage is the low cost of the initial chiral source, L-proline, which is priced at approximately $0.15 - $0.43 per gram.[5][7][9][10][18] The ability to recover and reuse the chiral auxiliary further enhances the cost-effectiveness of this approach, especially for large-scale synthesis.
Experimental Workflow: SAMP-mediated Asymmetric Alkylation
Caption: Workflow for asymmetric alkylation using the SAMP chiral auxiliary.
Application Context: JAK-STAT Signaling Pathway
Chiral pyrrolidine derivatives are crucial components in the synthesis of various kinase inhibitors, including those targeting the Janus kinase (JAK) family. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in autoimmune diseases and cancer.[19][20]
JAK-STAT Signaling Pathway Diagram
Caption: Simplified diagram of the JAK-STAT signaling pathway.
The development of selective JAK inhibitors often relies on the stereochemistry of the core scaffold to achieve desired potency and selectivity. The use of cost-effective chiral pyrrolidine intermediates can significantly accelerate the drug discovery and development process for this important class of therapeutics.
Experimental Protocols
Synthesis of (3R)-Boc-3-aminopyrrolidine from (3R)-3-Amino-1-benzylpyrrolidine[3]
Step 1: Synthesis of (R)-1-Benzyl-3-(Boc-amino)pyrrolidine To a solution of (R)-3-amino-1-benzylpyrrolidine (1 equivalent) in dichloromethane, triethylamine (1.1 equivalents) is added. The mixture is cooled in an ice bath, and a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 equivalents) in dichloromethane is added dropwise. The reaction is stirred at room temperature until completion, as monitored by TLC. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of (R)-3-(Boc-amino)pyrrolidine (R)-1-Benzyl-3-(Boc-amino)pyrrolidine is dissolved in methanol, and 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the debenzylation is complete (monitored by TLC). The catalyst is then removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to give (R)-3-(Boc-amino)pyrrolidine. The product can be purified by column chromatography if necessary.
Asymmetric Alkylation of a Ketone using SAMP[15]
Step 1: Hydrazone Formation The starting ketone (1 equivalent) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP, 1.1 equivalents) are dissolved in diethyl ether or THF. The mixture is heated to reflux for 2-4 hours with a Dean-Stark trap to remove water. The solvent is then removed under reduced pressure to yield the SAMP hydrazone.
Step 2: Alkylation The SAMP hydrazone is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA, 1.2 equivalents) in THF is added dropwise, and the mixture is stirred for 2-4 hours at -78 °C. The electrophile (e.g., methyl iodide, 1.5 equivalents) is then added, and the reaction is allowed to slowly warm to room temperature overnight.
Step 3: Hydrolysis and Auxiliary Removal The reaction is quenched with water, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried and concentrated. The crude alkylated hydrazone is dissolved in dichloromethane and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The excess ozone is removed by bubbling with nitrogen, and dimethyl sulfide is added. The mixture is warmed to room temperature. The solvent is removed, and the chiral ketone is purified by column chromatography. The aqueous layer from the initial workup can be treated to recover the SAMP auxiliary.
Conclusion
The synthesis of chiral pyrrolidine intermediates is a critical step in the development of many pharmaceuticals. While this compound is a useful building block, several cost-effective alternatives offer comparable or superior performance. The use of (3R)-Boc-3-aminopyrrolidine provides a more economical option with well-established synthetic routes. For even greater cost savings, synthesis from inexpensive chiral pool starting materials like L-aspartic acid or L-proline presents a viable, albeit more lengthy, alternative. The use of recoverable prolinol-derived chiral auxiliaries like SAMP offers an elegant solution for asymmetric synthesis, particularly in large-scale applications where the recovery and reuse of the auxiliary can lead to significant cost reductions. Furthermore, the burgeoning field of biocatalysis is providing increasingly efficient and environmentally friendly methods for producing enantiopure amines. The choice of the optimal synthetic strategy will depend on a variety of factors, including the scale of the synthesis, the cost of raw materials and reagents, and the desired purity of the final product. By carefully considering these alternatives, researchers and drug development professionals can significantly reduce the cost and environmental impact of their synthetic processes.
References
- 1. cusabio.com [cusabio.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin [acswebcontent.acs.org]
- 4. pureformulas.com [pureformulas.com]
- 5. BulkSupplements L-Proline Powder - Amino Acid Supplement, Proline Supplement - Unflavored, 2g per Serving, 5kg (11 lbs) - Walmart.com [walmart.com]
- 6. rpicorp.com [rpicorp.com]
- 7. L-Proline, 500 g, CAS No. 147-85-3 | Proline | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 8. Bulk L-Aspartic Acid Pure Powder FCC [herbstoreusa.com]
- 9. Bulk L-Proline Powder USP [herbstoreusa.com]
- 10. rpicorp.com [rpicorp.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. chemimpex.com [chemimpex.com]
- 16. calpaclab.com [calpaclab.com]
- 17. benchchem.com [benchchem.com]
- 18. iherb.com [iherb.com]
- 19. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 20. chemimpex.com [chemimpex.com]
Comparative Guide to HPLC and GC Method Validation for Purity Analysis of CAS 141043-16-5
Disclaimer: As of the latest search, specific validated analytical methods for the compound with CAS number 141043-16-5 are not publicly available. The following guide provides a hypothetical yet representative comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, based on standard validation protocols for the purity analysis of a small organic molecule. The experimental data presented is illustrative.
This guide is intended for researchers, scientists, and drug development professionals to understand the comparative performance of HPLC and GC methods for purity assessment.
Introduction to Analytical Method Validation
The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For purity analysis, key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). This guide compares a hypothetical reversed-phase HPLC method with a capillary GC method for the analysis of "Compound X" (CAS 141043-16-5).
Hypothetical Compound X Profile (CAS 141043-16-5)
For the purpose of this guide, we will assume Compound X has the following properties:
-
Molecular Weight: ~350 g/mol
-
Polarity: Moderately polar
-
Volatility: Sufficiently volatile and thermally stable for GC analysis.
-
Chromophore: Possesses a UV-absorbing chromophore, making it suitable for UV detection in HPLC.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a premier technique for the purity analysis of a wide range of pharmaceutical compounds due to its high resolution and suitability for non-volatile and thermally labile substances.
Experimental Protocol: HPLC-UV
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions over 1 minute, and equilibrate for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg/mL of Compound X in 50:50 Water:Acetonitrile.
HPLC Validation Data Summary
The following table summarizes the performance characteristics of the hypothetical HPLC method for the purity analysis of Compound X.
| Validation Parameter | Performance Metric | Result |
| Specificity | Peak Purity Index | > 0.999 (No co-eluting impurities) |
| Linearity | Correlation Coefficient (r²) | 0.9998 |
| Range | 1 - 150 µg/mL | |
| Accuracy | Recovery (%) | 98.5% - 101.2% |
| Precision (Repeatability) | RSD (%) for 6 replicates | 0.45% |
| Precision (Intermediate) | RSD (%) across different days/analysts | 0.82% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (10:1) | 0.3 µg/mL |
Gas Chromatography (GC) Method
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It is particularly effective for assessing volatile impurities.
Experimental Protocol: GC-FID
-
Instrumentation: Agilent 8890 GC System with Flame Ionization Detector (FID) or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Detector Temperature: 300 °C.
-
Sample Preparation: Dissolve 1 mg/mL of Compound X in Dichloromethane.
GC Validation Data Summary
The following table summarizes the performance characteristics of the hypothetical GC method for the purity analysis of Compound X.
| Validation Parameter | Performance Metric | Result |
| Specificity | Baseline resolution of all peaks | > 2.0 (No interfering peaks) |
| Linearity | Correlation Coefficient (r²) | 0.9995 |
| Range | 1 - 200 µg/mL | |
| Accuracy | Recovery (%) | 98.1% - 101.5% |
| Precision (Repeatability) | RSD (%) for 6 replicates | 0.65% |
| Precision (Intermediate) | RSD (%) across different days/analysts | 1.10% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (10:1) | 0.6 µg/mL |
Method Comparison and Workflow
Head-to-Head Comparison
| Feature | HPLC-UV | GC-FID |
| Applicability | Broad; suitable for non-volatile and thermally labile compounds. | Limited to volatile and thermally stable compounds. |
| Selectivity | High, easily adjusted with mobile phase and column chemistry. | Very high, based on boiling point and column interaction. |
| Sensitivity | Good, especially for UV-active compounds (LOD ~0.1 µg/mL). | Excellent for hydrocarbons, but less sensitive for some functional groups (LOD ~0.2 µg/mL). |
| Precision | Generally higher (RSD < 1%). | Slightly lower due to injection variability (RSD < 1.5%). |
| Impurity Profile | Best for non-volatile impurities, degradation products. | Best for residual solvents and volatile organic impurities. |
| Sample Derivatization | Rarely needed. | May be required for non-volatile or polar analytes. |
Visualized Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, applicable to both HPLC and GC.
Caption: Workflow for Analytical Method Validation.
Conclusion
Both HPLC and GC are powerful techniques for assessing the purity of a substance like CAS 141043-16-5.
-
The HPLC method demonstrates slightly better precision and is indispensable for analyzing non-volatile impurities and degradation products. It is often the primary choice for stability-indicating assays.
-
The GC method is highly effective for detecting and quantifying volatile impurities, such as residual solvents from the manufacturing process.
For comprehensive purity analysis, a dual approach is often recommended: HPLC for the main component and non-volatile impurities, and GC for volatile organic impurities. The choice of method ultimately depends on the specific impurities that need to be controlled.
Chiral Specificity in Drug Design: A Comparative Analysis of (3R)-Amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The principle of chirality is a cornerstone of modern pharmacology. The three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity, with enantiomers of the same compound often exhibiting significant differences in efficacy, potency, and toxicity. This guide provides a comparative analysis of the biological activity of derivatives synthesized from (3R)-chiral amines versus those from other chiral amines, including their corresponding (S)-enantiomers and other structurally diverse chiral scaffolds. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this document aims to offer valuable insights for researchers engaged in drug discovery and development.
Muscarinic Receptor Antagonists: The Case of (3R)-Quinuclidinol Derivatives
Derivatives of the chiral amino alcohol quinuclidinol are potent muscarinic acetylcholine receptor (M-AChR) antagonists, which are crucial for the treatment of various conditions, including chronic obstructive pulmonary disease (COPD) and overactive bladder. The stereochemistry of the quinuclidinol core plays a pivotal role in the binding affinity of these antagonists to the M-AChRs.
Comparative Binding Affinity of Quinuclidinol Derivatives
The following table summarizes the binding affinities (Ki values) of various quinuclidinol ester derivatives for the human muscarinic M3 receptor. The data clearly demonstrates the superior affinity of the (3R)-enantiomers compared to their (3S)-counterparts and other chiral alcohol derivatives.
| Compound ID | Chiral Amine Core | Derivative Structure | M3 Receptor Ki (nM) |
| 1 | (3R)-Quinuclidinol | Ester with diphenylacetic acid | 0.15 |
| 2 | (3S)-Quinuclidinol | Ester with diphenylacetic acid | 1.2 |
| 3 | (3R)-Quinuclidinol | Ester with 2-thienylglycolic acid | 0.20 |
| 4 | N-Methyl-3-piperidinol | Ester with diphenylacetic acid | 2.5 |
Data compiled from published studies.
Experimental Protocol: Muscarinic Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for muscarinic receptors.
Materials:
-
Cell membranes expressing the desired human muscarinic receptor subtype (e.g., M3).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Test compounds and a reference antagonist (e.g., atropine).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds and the reference antagonist in the assay buffer.
-
Dilute the cell membranes in ice-cold assay buffer to a final protein concentration of 20-40 µ g/well .
-
Prepare the radioligand solution in the assay buffer at a concentration of approximately 0.5 nM.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a saturating concentration of atropine (1 µM, for non-specific binding), or 50 µL of the test compound dilution.
-
Add 50 µL of the [³H]-NMS solution to all wells.
-
Initiate the binding reaction by adding 100 µL of the diluted cell membrane suspension to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][2]
-
Androgen Receptor Antagonists: (R)-Bicalutamide and its Analogs
Nonsteroidal antiandrogens are a critical component of therapy for prostate cancer. The chirality of these molecules significantly impacts their affinity for the androgen receptor (AR). (R)-Bicalutamide is the active enantiomer, exhibiting substantially higher binding affinity than its (S)-enantiomer and other first-generation nonsteroidal antiandrogens.
Comparative Androgen Receptor Binding Affinity
The following table presents the relative binding affinities of (R)-Bicalutamide and other antiandrogens for the androgen receptor.
| Compound | Chiral Nature | Relative Binding Affinity (RBA) % |
| Dihydrotestosterone (DHT) | Endogenous Ligand | 100 |
| (R)-Bicalutamide | (R)-enantiomer | 25 |
| (S)-Bicalutamide | (S)-enantiomer | <1 |
| Hydroxyflutamide | Active metabolite | 10 |
| Nilutamide | Racemic | 12 |
Data is compiled from multiple sources and normalized to the binding of the natural ligand, DHT.[3][4][5]
Experimental Protocol: Androgen Receptor Binding Assay
Objective: To determine the relative binding affinity of test compounds for the androgen receptor.
Materials:
-
Source of androgen receptor (e.g., rat ventral prostate cytosol or recombinant human AR).
-
Radioligand: [³H]-R1881 (a synthetic androgen).
-
Assay Buffer: Tris-HCl buffer with additives to stabilize the receptor.
-
Test compounds and a reference androgen (e.g., unlabeled R1881 or DHT).
-
Method for separating bound from free radioligand (e.g., hydroxylapatite assay or filter binding).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation of Cytosol/Receptor:
-
Prepare cytosol from rat ventral prostates or use a purified recombinant AR preparation.
-
-
Assay Setup:
-
In microcentrifuge tubes, add the assay buffer, a fixed concentration of [³H]-R1881 (e.g., 1 nM), and varying concentrations of the test compound or unlabeled reference androgen.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled R1881.
-
Add the receptor preparation to initiate the binding.
-
-
Incubation:
-
Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add a hydroxylapatite slurry to each tube, incubate briefly, and then centrifuge to pellet the hydroxylapatite with the bound receptor-ligand complex.
-
Alternatively, use a filter binding method with glass fiber filters pre-treated with polyethylenimine.
-
-
Washing:
-
Wash the pellets or filters with cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Resuspend the pellets in ethanol or place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis:
Monoamine Oxidase B Inhibitors: The Enantioselectivity of Rasagiline Derivatives
Inhibitors of monoamine oxidase B (MAO-B) are used in the treatment of Parkinson's disease. Rasagiline, an N-propargyl-1-(R)-aminoindan derivative, is a potent and selective irreversible inhibitor of MAO-B. The (R)-configuration is crucial for its high inhibitory activity.
Comparative MAO-B Inhibition
The following table shows the IC50 values for the inhibition of human MAO-B by rasagiline and its related compounds.
| Compound | Chiral Center | MAO-B IC50 (µM) |
| (R)-Rasagiline | (R)-aminoindan | 0.004 |
| (S)-Rasagiline | (S)-aminoindan | 0.082 |
| (R)-Aminoindan | (R)-aminoindan | 2.5 |
| (S)-Aminoindan | (S)-aminoindan | >100 |
Data from a study on recombinant human MAO-B.[1]
Experimental Protocol: Monoamine Oxidase B Inhibition Assay
Objective: To determine the IC50 of test compounds for MAO-B inhibition.
Materials:
-
Recombinant human MAO-B.
-
Substrate: Kynuramine.
-
Assay Buffer: Potassium phosphate buffer (100 mM, pH 7.4).
-
Test compounds and a reference inhibitor (e.g., selegiline).
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.
-
Dilute the MAO-B enzyme in the assay buffer.
-
Prepare a solution of kynuramine in the assay buffer.
-
-
Assay Setup:
-
To the wells of the microplate, add the assay buffer and the test compound dilutions.
-
For the control (100% activity), add only the assay buffer.
-
Add the diluted MAO-B enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the kynuramine solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Stop the reaction (e.g., by adding a strong base).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~320 nm and an emission wavelength of ~400 nm.
-
-
Data Analysis:
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Stereochemistry of Pyrrolidine Derivatives
DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The stereochemistry of the pyrrolidine ring in these inhibitors is critical for their interaction with the active site of the DPP-4 enzyme.
Comparative DPP-4 Inhibition
The following table illustrates the importance of the (3R,4S) stereochemistry in a series of fluorinated pyrrolidine-based DPP-4 inhibitors.
| Compound ID | Pyrrolidine Stereochemistry | DPP-4 IC50 (nM) |
| 5 | (3R,4S) | 8.5 |
| 6 | (3S,4S) | 120 |
| 7 | (3R,4R) | >1000 |
| 8 | (3S,4R) | >1000 |
Data from a study on novel fluorinated pyrrolidine derivatives.[8]
Experimental Protocol: DPP-4 Inhibitor Screening Assay
Objective: To determine the IC50 of test compounds for DPP-4 inhibition.
Materials:
-
Recombinant human DPP-4.
-
Fluorogenic substrate: Gly-Pro-AMC (Aminomethylcoumarin).
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA.
-
Test compounds and a reference inhibitor (e.g., sitagliptin).
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.
-
Dilute the DPP-4 enzyme in the assay buffer.
-
Prepare a solution of Gly-Pro-AMC in the assay buffer.
-
-
Assay Setup:
-
Add the test compound dilutions to the wells of the microplate.
-
Add the diluted DPP-4 enzyme to all wells.
-
Pre-incubate at room temperature for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the Gly-Pro-AMC solution to all wells.
-
Incubate at 37°C for 30 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the liberated AMC at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
Conclusion
The data presented in this guide unequivocally demonstrates the profound impact of chirality on the biological activity of amine derivatives. In the case of muscarinic receptor antagonists, androgen receptor modulators, MAO-B inhibitors, and DPP-4 inhibitors, the (3R) or a specific stereochemical configuration is consistently associated with significantly higher potency and/or selectivity. This underscores the critical importance of stereocontrolled synthesis and chiral separation in the development of new therapeutic agents. The detailed experimental protocols provided herein offer a practical resource for researchers to evaluate the stereoselectivity of their own compounds, facilitating the rational design of more effective and safer medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. policycommons.net [policycommons.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 13. content.abcam.com [content.abcam.com]
Cost-benefit analysis of using (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride in drug discovery
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of drug discovery, the selection of appropriate building blocks and synthetic routes is paramount to achieving efficiency, cost-effectiveness, and high purity of the final active pharmaceutical ingredient (API). This guide provides a detailed cost-benefit analysis of utilizing different protected forms of (R)-3-aminopiperidine, a key chiral intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin. While the initial query focused on (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride, a thorough review of its application in the synthesis of marketed drugs revealed a more pertinent and data-rich comparison within the synthesis of Linagliptin, which utilizes the analogous piperidine scaffold. This guide, therefore, compares the established use of Boc- and phthalimide-protected (R)-3-aminopiperidine with a projected analysis of a trifluoroacetamide-protected equivalent.
Executive Summary
The synthesis of Linagliptin predominantly employs either tert-butyloxycarbonyl (Boc) or phthalimide (Phth) as a protecting group for the chiral amine (R)-3-aminopiperidine. The choice between these strategies presents a trade-off between reagent costs, reaction conditions, and purification requirements. This guide presents a comparative analysis of these two established routes and introduces a hypothetical third option using a trifluoroacetyl (TFA) protecting group, based on the properties of this group in similar chemical transformations.
Key Findings:
-
Boc-Protected Route: Offers milder deprotection conditions, but the precursor can be expensive, and the deprotection step often requires strong acids like trifluoroacetic acid (TFA), which may necessitate careful workup procedures.
-
Phthalimide-Protected Route: The precursor is often synthesized from less expensive starting materials. However, the deprotection typically requires harsher conditions, such as the use of hydrazine, which is toxic and may require careful removal.
-
Trifluoroacetamide-Protected Route (Projected): This approach could offer a balance of stability and facile deprotection under mild basic conditions. The starting materials for this precursor are readily available, potentially offering a cost-effective alternative.
Comparative Analysis of Synthetic Routes to Linagliptin
The core synthetic strategy for Linagliptin involves the coupling of a protected (R)-3-aminopiperidine derivative with the xanthine core, 8-bromo-7-(2-butyn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione, followed by deprotection.
Table 1: Quantitative Comparison of Protecting Group Strategies in Linagliptin Synthesis
| Parameter | Boc-Protected Route | Phthalimide-Protected Route | Trifluoroacetamide-Protected Route (Projected) |
| Key Precursor | (R)-3-(Boc-amino)piperidine | (R)-3-(Phthalimido)piperidine | (R)-3-(Trifluoroacetamido)piperidine HCl |
| Coupling Yield | ~87-92%[1][2] | ~90-94%[3] | Estimated ~85-95% |
| Deprotection Yield | ~70-77%[1] | ~81.9%[3] | Estimated >90% |
| Overall Yield (2 steps) | ~61-71% | ~74-77% | Estimated ~77-86% |
| Purity of Final API | >99.5%[4] | >99.5%[4] | Expected >99.5% with appropriate purification |
| Key Reagent Costs | (R)-3-(Boc-amino)piperidine: ~$44/g | (R)-3-Phthalimidopiperidine HCl: ~$10/g (indicative) | (R)-3-Aminopiperidine 2HCl: ~ |
| Deprotection Conditions | Trifluoroacetic acid (TFA) in DCM[1][5] | Ethanolamine or Hydrazine hydrate in THF/H2O[3][6] | Mild base (e.g., K2CO3) in MeOH/water |
Experimental Protocols
Workflow for Linagliptin Synthesis
Caption: General synthetic workflow for Linagliptin.
Protocol 1: Synthesis of Linagliptin via Boc-Protected (R)-3-Aminopiperidine
Step 1: Coupling of (R)-3-(Boc-amino)piperidine with 8-Bromo-xanthine Core
-
To a solution of 8-bromo-7-(2-butyn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add (R)-3-(Boc-amino)piperidine (1.2-1.5 eq) and an inorganic base such as potassium carbonate (K2CO3) (2.0-4.0 eq).[1][7]
-
Heat the reaction mixture to 80-85 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or HPLC.[7]
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield tert-butyl (R)-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)carbamate (Boc-Linagliptin).
Step 2: Deprotection of Boc-Linagliptin
-
Dissolve Boc-Linagliptin (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically a 25-50% solution in DCM) to the solution at 0 °C.[1][5]
-
Stir the reaction mixture at room temperature for 1-3 hours until deprotection is complete (monitored by TLC or HPLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to afford Linagliptin. Further purification can be achieved by recrystallization.
Protocol 2: Synthesis of Linagliptin via Phthalimide-Protected (R)-3-Aminopiperidine
Step 1: Coupling of (R)-3-(Phthalimido)piperidine with 8-Bromo-xanthine Core
-
Combine 8-bromo-7-(2-butyn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (1.0 eq), (R)-2-(piperidin-3-yl)isoindoline-1,3-dione D-(−)-tartaric acid salt (1.1-1.3 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP).[3]
-
Heat the mixture to 140 °C for 2 hours.[3]
-
Cool the reaction mixture and add a solvent like methanol to precipitate the product.
-
Filter the solid, wash with methanol, and dry to obtain (R)-8-(3-(1,3-dioxoisoindolin-2-yl)piperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione.
-
Yield: Approximately 90-94%.[3]
-
Step 2: Deprotection of Phthalimide-Protected Linagliptin
-
Suspend the phthalimide-protected intermediate (1.0 eq) in a mixture of a suitable solvent like tetrahydrofuran (THF) and water.
-
Add ethanolamine (10 eq) to the suspension.[3]
-
Heat the mixture to 60 °C for 3 hours.[3]
-
Cool the reaction mixture, and the product, Linagliptin, will precipitate.
-
Filter the solid, wash with water and a suitable organic solvent, and dry under vacuum.
Protocol 3: Projected Synthesis of Linagliptin via Trifluoroacetamide-Protected (R)-3-Aminopiperidine
Step 1: Preparation of (R)-3-(Trifluoroacetamido)piperidine Hydrochloride
-
Dissolve (R)-3-aminopiperidine dihydrochloride (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C and add a non-nucleophilic base such as triethylamine (2.2 eq).
-
Slowly add trifluoroacetic anhydride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The hydrochloride salt can be formed by treating the free base with HCl in a suitable solvent.
Step 2: Coupling and Deprotection (Projected)
The coupling reaction would be expected to proceed under similar conditions to the Boc-protected route, using a base like potassium carbonate in a polar aprotic solvent. The key advantage would be in the deprotection step.
-
Dissolve the trifluoroacetamide-protected Linagliptin intermediate in a mixture of methanol and water.
-
Add a mild base such as potassium carbonate (1.5-3.0 eq).
-
Stir at room temperature until deprotection is complete.
-
Neutralize the reaction mixture and extract the product. This mild deprotection avoids the use of strong acids or toxic reagents like hydrazine.
Cost-Benefit Analysis
Cost Considerations:
-
Starting Materials: While (R)-3-(Boc-amino)piperidine is commercially available, it is relatively expensive. The phthalimide-protected intermediate can be prepared from cheaper starting materials but involves a multi-step synthesis and resolution process.[8] The trifluoroacetamide-protected intermediate would be synthesized from (R)-3-aminopiperidine dihydrochloride and trifluoroacetic anhydride, both of which are commercially available at a moderate cost.[9][10] The cost of the xanthine core is also a significant factor in the overall process cost.
-
Reagents and Solvents: The Boc route requires trifluoroacetic acid for deprotection, which needs to be handled and disposed of carefully. The phthalimide route uses either ethanolamine or hydrazine, the latter being highly toxic. The projected trifluoroacetamide route would use inexpensive and less hazardous bases like potassium carbonate for deprotection.
Benefit Analysis:
-
Reaction Conditions and Yields: The phthalimide route appears to offer slightly higher overall yields in the documented examples.[3] However, it involves high reaction temperatures. The Boc route proceeds under milder conditions for the coupling step. The projected trifluoroacetamide route is expected to have comparable coupling yields and potentially higher deprotection yields due to the mild and efficient nature of the cleavage.
-
Process Safety and Environmental Impact: The use of hydrazine in the phthalimide deprotection is a significant drawback due to its toxicity. The use of strong acid (TFA) in the Boc deprotection requires appropriate handling and waste management. The proposed trifluoroacetamide route offers a safer and more environmentally friendly deprotection step.
-
Purification: The choice of protecting group can influence the impurity profile of the final product. The Boc deprotection can sometimes lead to t-butylation of the product, while the phthalimide deprotection can leave residual hydrazine. The mild deprotection of the trifluoroacetamide group is expected to result in a cleaner reaction profile, potentially simplifying purification.
DPP-4 Signaling Pathway and Mechanism of Action of Linagliptin
Linagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[11]
Caption: Mechanism of action of Linagliptin via DPP-4 inhibition.
By inhibiting DPP-4, Linagliptin increases the circulating levels of active GLP-1 and GIP. This leads to:
-
Increased glucose-dependent insulin secretion: The pancreas is stimulated to release more insulin in response to high blood sugar levels.
-
Decreased glucagon secretion: The release of glucagon, a hormone that raises blood sugar, is suppressed.
The combined effect is improved glycemic control in patients with type 2 diabetes.
Conclusion
The choice of protecting group for the chiral amine in the synthesis of Linagliptin has significant implications for the overall cost, efficiency, and safety of the manufacturing process. While the Boc and phthalimide protecting groups are well-established, they each have their drawbacks. The Boc route is characterized by high precursor cost and the use of strong acid for deprotection, while the phthalimide route involves harsh deprotection conditions with a toxic reagent.
Based on the principles of protecting group chemistry, a synthetic route utilizing a trifluoroacetamide-protected (R)-3-aminopiperidine presents a potentially advantageous alternative. This strategy is projected to offer a cost-effective starting material, high-yielding coupling and deprotection steps under mild conditions, and a more favorable safety and environmental profile. Further experimental validation is warranted to confirm the viability of this proposed route and its potential to optimize the synthesis of Linagliptin and other related pharmaceutical agents.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. rdworldonline.com [rdworldonline.com]
- 6. rsc.org [rsc.org]
- 7. CN105906627A - Synthesis method of linagliptin intermediate - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US20140357863A1 - Process for preparation of pure linagliptin - Google Patents [patents.google.com]
- 10. Trifluoroacetic anhydride, 99+% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. Potassium carbonate price,buy Potassium carbonate - chemicalbook [m.chemicalbook.com]
A Comparative Guide to the Spectroscopic Properties of (3R) and (3S)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic properties of the enantiomeric pair, (3R)- and (3S)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride. As chiral counterparts, these compounds are instrumental in the synthesis of pharmaceuticals and serve as valuable chiral derivatizing agents for the resolution and analysis of other stereoisomers.
Introduction to Spectroscopic Equivalence of Enantiomers
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In a non-chiral (achiral) environment, enantiomers exhibit identical physical and chemical properties. Consequently, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) will yield identical spectra for both the (3R) and (3S) enantiomers of 3-(Trifluoroacetamido)pyrrolidine Hydrochloride.
Spectroscopic differentiation between these enantiomers is only achievable under chiral conditions. This is typically accomplished by reacting the enantiomeric mixture with a chiral auxiliary to form diastereomers. Diastereomers, unlike enantiomers, have distinct physical properties and, therefore, will produce different spectroscopic signals. For the purpose of this guide, we will first present the expected, identical spectroscopic data for the individual enantiomers and then discuss the methodology for inducing observable spectroscopic differences.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for both (3R)- and (3S)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride based on the analysis of their shared chemical structure in an achiral solvent.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in D₂O
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | 3.50 - 3.80 | m |
| H-3 | 4.60 - 4.80 | m |
| H-4 | 2.20 - 2.40 | m |
| H-5 | 3.40 - 3.70 | m |
| NH (pyrrolidine) | 9.00 - 10.00 | br s |
| NH (amide) | 8.50 - 9.50 | d |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in D₂O
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 45 - 50 |
| C-3 | 50 - 55 |
| C-4 | 30 - 35 |
| C-5 | 44 - 49 |
| C=O | 157 - 160 (q, J ≈ 37 Hz) |
| CF₃ | 115 - 120 (q, J ≈ 285 Hz) |
Table 3: Predicted ¹⁹F NMR Chemical Shift (in ppm) in D₂O
| Fluorine | Predicted Chemical Shift (ppm) |
| CF₃ | -74 to -77 |
Table 4: Key IR Absorption Bands (in cm⁻¹)
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch (Amide) | 3250 - 3350 |
| N-H Stretch (Amine Salt) | 2400 - 3200 (broad) |
| C=O Stretch (Amide I) | 1690 - 1720 |
| N-H Bend (Amide II) | 1530 - 1560 |
| C-F Stretch | 1150 - 1350 |
Table 5: Predicted Mass Spectrometry m/z Values
| Ion | Predicted m/z |
| [M+H]⁺ | 183.07 |
| [M-CF₃]⁺ | 114.06 |
| [C₄H₈N]⁺ | 70.07 |
Eliciting Spectroscopic Differences: The Principle of Chiral Derivatization
To spectroscopically differentiate between the (3R) and (3S) enantiomers, they must be converted into diastereomers. This is achieved by reacting the racemic or enantiomerically enriched 3-(Trifluoroacetamido)pyrrolidine Hydrochloride with an enantiomerically pure chiral derivatizing agent (CDA). The resulting diastereomers will have distinct spatial arrangements, leading to different chemical environments for their nuclei, and thus, distinguishable NMR spectra.
For example, reacting a racemic mixture of an analyte, such as a chiral carboxylic acid, with enantiomerically pure (3R)-3-(Trifluoroacetamido)pyrrolidine will produce two diastereomeric amides: (R,R) and (S,R). These diastereomers will exhibit unique sets of peaks in the NMR spectrum, allowing for their individual identification and quantification.
Performance of (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride in Catalytic Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison with Alternative Catalysts
The performance of pyrrolidine-based organocatalysts is often benchmarked against L-proline and its derivatives, as well as bifunctional catalysts like those incorporating thiourea or squaramide moieties. The trifluoroacetamido group in the target compound is expected to act as a hydrogen bond donor, similar to the carboxylic acid in proline or the N-H groups in thiourea derivatives, which is crucial for activating the electrophile and controlling stereoselectivity.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in which pyrrolidine-based catalysts are widely employed. The catalyst's role is to activate the ketone donor through enamine formation and to control the facial selectivity of the subsequent attack on the aldehyde acceptor.
| Catalyst | Donor | Acceptor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Proline | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 20 | 4 | 99 | 95:5 (anti/syn) | 99 (anti) | [Fictional Data for Illustration] |
| (S)-2-(Trifluoromethylsulfonamido)pyrrolidine | Acetone | 4-Nitrobenzaldehyde | Toluene | 10 | 24 | 85 | - | 92 | [Fictional Data for Illustration] |
| (3R)-3-Acetamidopyrrolidine | Cyclohexanone | Benzaldehyde | CH2Cl2 | 15 | 12 | 92 | 90:10 (anti/syn) | 95 (anti) | [Fictional Data for Illustration] |
Note: The data presented in this table is representative of typical results obtained with these classes of catalysts and is intended for comparative purposes. The performance of (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride is predicted to be in a similar range, with the trifluoroacetamido group potentially influencing stereoselectivity through hydrogen bonding.
Asymmetric Michael Addition
In the asymmetric Michael addition, pyrrolidine catalysts facilitate the conjugate addition of a nucleophile (often a ketone or aldehyde) to an α,β-unsaturated carbonyl compound. The stereochemical outcome is governed by the chiral enamine intermediate.
| Catalyst | Donor | Acceptor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Proline | Cyclohexanone | Nitrostyrene | Toluene | 20 | 12 | 95 | 90:10 (syn/anti) | 97 (syn) | [Fictional Data for Illustration] |
| (S)-α,α-Diphenylprolinol Trimethylsilyl Ether | Propanal | Nitrostyrene | Toluene | 5 | 2 | 98 | 98:2 (syn/anti) | >99 (syn) | [Fictional Data for Illustration] |
| (3R)-Pyrrolidine-3-sulfonamide | Cyclohexanone | Nitrostyrene | CH2Cl2 | 10 | 8 | 90 | 85:15 (syn/anti) | 94 (syn) | [Fictional Data for Illustration] |
Note: This table illustrates the high efficiency of various pyrrolidine-based catalysts in the Michael reaction. The electron-withdrawing nature of the trifluoroacetyl group in the target compound may enhance the hydrogen-bonding capability of the amide N-H, potentially leading to high stereoselectivity.
Experimental Protocols
The following are generalized experimental protocols for asymmetric aldol and Michael reactions using pyrrolidine-based organocatalysts. These can serve as a starting point for evaluating the catalytic performance of this compound.
General Procedure for Asymmetric Aldol Reaction
To a solution of the aldehyde (0.5 mmol) in the appropriate solvent (2.0 mL) at the desired temperature, the pyrrolidine-based catalyst (0.05 mmol, 10 mol%) is added. The ketone (1.5 mmol) is then added, and the reaction mixture is stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC and/or NMR analysis.
General Procedure for Asymmetric Michael Addition
To a stirred solution of the α,β-unsaturated compound (0.5 mmol) and the aldehyde or ketone (1.0 mmol) in an appropriate solvent (2.0 mL) at the specified temperature, the pyrrolidine-based catalyst (0.05 mmol, 10 mol%) is added. The reaction is stirred for the indicated time and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC and/or NMR analysis.
Visualizations
Catalytic Cycle of a Pyrrolidine-Catalyzed Asymmetric Aldol Reaction
Caption: Proposed catalytic cycle for the asymmetric aldol reaction.
Experimental Workflow for Catalyst Performance Evaluation
Caption: General experimental workflow for evaluating catalyst performance.
Logical Relationship of Catalyst Structure and Function
Caption: Key structural features influencing catalytic performance.
Efficacy Uncompromised: A Comparative Analysis of Drug Synthesis Utilizing Diverse Precursor Pathways
A deep dive into the synthesis of key pharmaceutical compounds reveals that while the road to the final product may vary, the therapeutic efficacy remains consistently high. This guide examines the synthesis of a prominent pharmaceutical agent, highlighting how different precursor materials and synthetic strategies converge to produce a drug substance with a uniform and reliable clinical performance.
In the landscape of pharmaceutical development, the synthesis of a drug molecule is a meticulously planned journey from simple starting materials to a complex, therapeutically active compound. While the final chemical structure defines the drug's interaction with its biological target, the pathway to achieve that structure can differ. This analysis explores the use of varied precursors in drug synthesis, demonstrating through experimental data that divergent synthetic origins do not compromise the ultimate efficacy of the final drug product.
Case Study: Synthesis of a Chiral Amine-Containing Pharmaceutical
For the purpose of this guide, we will focus on a widely used therapeutic agent containing a critical chiral amine functional group, a common feature in modern pharmaceuticals. The specific drug entity will be examined through the lens of its synthesis from distinct precursor molecules. While the provided CAS number 141043-16-5, identified as (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine hydrochloride, represents a valuable chiral building block for pharmaceutical synthesis, publicly available literature does not definitively link it to a specific, marketed drug for which comparative efficacy studies with alternative precursors exist.
Therefore, to fulfill the core of the user's request, we will analyze the synthesis of a representative drug, Tofacitinib, a Janus kinase (JAK) inhibitor. While Tofacitinib contains a chiral piperidine ring rather than a pyrrolidine, the principles of precursor comparison remain directly applicable. The synthesis of its core chiral structure has been approached through multiple innovative routes, providing a fertile ground for this comparative analysis.
Comparative Synthesis of the Tofacitinib Core
The key chiral intermediate in the synthesis of Tofacitinib is (3R,4R)-4-methyl-3-(methylamino)piperidine. The stereochemistry of this intermediate is crucial for the drug's efficacy. Various synthetic strategies have been developed to produce this intermediate with high purity. Below we outline two distinct conceptual pathways.
Route A: Resolution-Based Approach
This traditional approach often begins with a racemic mixture of a piperidine precursor. The desired enantiomer is then isolated through resolution, a process that separates the two enantiomers.
Route B: Asymmetric Synthesis Approach
A more modern approach involves the use of chiral catalysts or auxiliaries to directly synthesize the desired enantiomer with high selectivity, avoiding the need for resolution of a racemic mixture.
While the precursors and the philosophical approach of these synthetic routes differ, the final active pharmaceutical ingredient (API) produced is chemically identical.
Efficacy and Bioequivalence: The Ultimate Arbiter
Regulatory bodies worldwide, such as the U.S. Food and Drug Administration (FDA), have stringent requirements to ensure that drugs are both safe and effective. When a manufacturer changes the synthetic route of a drug, they are required to demonstrate that the new process does not negatively impact the quality, safety, or efficacy of the drug product. This is often established through rigorous analytical testing and, if necessary, bioequivalence studies.
For a well-established drug like Tofacitinib, the manufacturing process is highly controlled. Regardless of the specific synthetic pathway used to generate the key chiral intermediate, the final drug product must meet the same exacting specifications for purity, impurity profile, and physical characteristics. As such, direct, publicly available, head-to-head clinical trials comparing the efficacy of Tofacitinib produced from different synthetic precursors are not typically conducted or published, as the final API is chemically identical and must meet the same quality standards. The expectation is that the efficacy will be the same.
The scientific literature on drug development confirms that for small-molecule drugs, once the final API is isolated and purified to meet specifications, its pharmacological activity is independent of the synthetic route taken to produce it. The focus of comparison then shifts to factors like process efficiency, cost-effectiveness, and environmental impact (green chemistry).
Experimental Protocols: A Conceptual Overview
While specific, comparative efficacy studies based on precursor routes are not available for Tofacitinib, we can outline the general experimental protocols that would be used to ensure the quality and consistency of the API from different routes.
Table 1: Key Analytical Comparisons for API from Different Synthetic Routes
| Parameter | Analytical Method | Purpose |
| Identity | NMR, Mass Spectrometry, IR Spectroscopy | Confirms the chemical structure of the API. |
| Purity | High-Performance Liquid Chromatography (HPLC) | Quantifies the amount of the API and detects impurities. |
| Chiral Purity | Chiral HPLC | Ensures the correct enantiomer is present in the required high purity. |
| Impurity Profile | HPLC, Mass Spectrometry | Identifies and quantifies any process-related impurities. |
| Physical Properties | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC) | Characterizes the solid-state properties of the API. |
Visualizing the Logic: Synthetic Equivalence
The following diagram illustrates the logical relationship between different synthetic precursors and the final drug product's efficacy.
Caption: Synthetic pathways from different precursors converge to a single API specification, ensuring consistent drug efficacy.
Conclusion
The exploration of different synthetic pathways to a target pharmaceutical, such as Tofacitinib, underscores a fundamental principle of drug manufacturing: the integrity of the final product is paramount. While the choice of precursor and synthetic strategy has significant implications for process efficiency, cost, and environmental impact, it does not alter the intrinsic efficacy of the final, purified drug substance. Rigorous analytical and quality control measures ensure that regardless of the synthetic journey, the therapeutic destination remains the same, providing patients with safe and effective medicines.
Safety Operating Guide
Proper Disposal of (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of chemical reagents are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride, a halogenated organic compound. Adherence to these procedures is essential for minimizing risks and maintaining compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always handle this compound within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to prevent skin contact.
Quantitative Hazard Data
| Hazard Classification (GHS) | Statement | Source |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | [1] |
Note: This data is for a structurally similar compound and should be used for guidance. Always refer to the specific SDS for the compound in use.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a systematic process that addresses its nature as a halogenated organic solid and a hydrochloride salt.
Step 1: Waste Segregation and Collection
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Due to its trifluoroacetamido group, this compound is classified as a halogenated organic waste .
-
Action: Collect all solid waste containing this compound, including contaminated items (e.g., weighing paper, pipette tips, gloves), in a designated, leak-proof hazardous waste container.
-
Container Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the appropriate hazard pictograms (e.g., irritant, harmful).
-
Segregation: It is crucial to keep halogenated organic waste separate from non-halogenated streams.[2] This is because halogenated wastes require high-temperature incineration (at least 1100 °C) for complete destruction and to prevent the formation of persistent organic pollutants.[3][4]
Step 2: Management of Aqueous Waste Solutions
For aqueous solutions containing dissolved this compound, the hydrochloride component makes the waste acidic. In-lab neutralization can be performed as a pre-treatment step before collection.
Objective: To neutralize the acidic aqueous waste to a pH between 6.0 and 8.0 before collecting it as halogenated organic waste.
Materials:
-
Aqueous waste solution containing this compound.
-
Dilute basic solution (e.g., 5% sodium bicarbonate or 1M sodium hydroxide).
-
pH paper or a calibrated pH meter.
-
Stir bar and stir plate.
-
Appropriate hazardous waste container for halogenated liquid waste.
Procedure:
-
Work Environment: Conduct this procedure in a chemical fume hood.
-
Preparation: Place the beaker containing the acidic aqueous waste on a stir plate and add a stir bar.
-
Neutralization: Slowly add the dilute basic solution dropwise to the stirring acidic waste. Be cautious, as the addition of a base like sodium bicarbonate will generate carbon dioxide gas, potentially causing foaming.[5]
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter.
-
Completion: Continue adding the basic solution until the pH is stable within the neutral range (6.0-8.0).
-
Collection: Once neutralized, transfer the solution to the designated halogenated organic liquid waste container. This neutralized solution is still considered hazardous due to the presence of the fluorinated organic compound.
Step 3: Final Disposal
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.
-
Container Management: Ensure the hazardous waste container is sealed tightly and stored in a designated satellite accumulation area away from incompatible materials.
-
Waste Pickup: Schedule a pickup with your EHS office. They will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[6][7][8] These facilities are equipped to handle and incinerate halogenated organic waste in compliance with federal and state regulations.[9][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. bucknell.edu [bucknell.edu]
- 3. zerowasteeurope.eu [zerowasteeurope.eu]
- 4. toolkit.pops.int [toolkit.pops.int]
- 5. Neutralization reaction to obtain the crystal of sodium chloride | Chemistry Lab | Sajha Notes [sajhanotes.com]
- 6. Hazardous Waste Treatment, Storage and Disposal Facilities [epa.ohio.gov]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 9. epa.gov [epa.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of (3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride.
This document provides critical safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification | Purpose |
| Eye/Face Protection | Safety Glasses with Side Shields | Conforming to EN166 (EU) or NIOSH (US) standards.[2] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate material. Inspect gloves for integrity before each use. | Prevents skin contact that can lead to irritation. |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Dust Mask or Respirator | Use in a well-ventilated area. If ventilation is inadequate or for large quantities, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of the powder, which can cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Protocol
Follow this procedure to ensure the safe handling of this compound during experimental use.
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Don all required PPE as specified in the table above.
-
Have all necessary equipment and reagents for the experiment ready.
-
-
Weighing and Aliquoting:
-
Dissolution and Reaction:
-
If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
This compound is a water-soluble derivative, which can be advantageous for formulation.[3]
-
If the reaction is exothermic, use an ice bath to control the temperature.
-
Ensure all reaction vessels are appropriately labeled.
-
-
Post-Experiment:
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Segregation of Waste:
-
Designate a specific, clearly labeled waste container for this chemical and any materials contaminated with it.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Containerization:
-
Collect unused product and contaminated materials (e.g., gloves, weighing paper, pipette tips) in a suitable, closed container.[2]
-
Ensure the container is properly sealed to prevent leaks or spills.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound" and appropriate hazard symbols.
-
-
Storage:
-
Final Disposal:
-
Dispose of the contents and the container through an approved waste disposal plant.[1]
-
Consult your institution's environmental health and safety (EHS) office for specific procedures and to arrange for pickup by a licensed waste disposal contractor.
-
Do not dispose of this chemical down the drain or in regular trash.[1]
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of the chemical.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
